3-Bromo-2-methoxy-4-methylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-9-7(10-2)6(5)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWSCHYDURCYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620671 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
717843-51-1 | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=717843-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: A Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-4-methylpyridine, also known as 3-bromo-2-methoxy-4-picoline, is a halogenated pyridine derivative that serves as a crucial intermediate in organic synthesis. Its unique substitution pattern makes it a valuable building block, particularly in the fields of pharmaceutical and agrochemical development.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its emerging role in the development of targeted protein degraders.
Core Chemical Properties
This compound is a colorless liquid at room temperature.[1] While specific experimentally determined physical constants such as boiling point and density are not widely published, its core identifying information is well-established.
| Property | Value | Source(s) |
| CAS Number | 717843-51-1 | [2][3][4] |
| Molecular Formula | C₇H₈BrNO | [2][5] |
| Molecular Weight | 202.05 g/mol | [2][5] |
| Appearance | Colorless liquid | [1] |
| Purity | ≥97% (commercially available) | [2] |
| Storage | Store at room temperature, protected from light, under an inert atmosphere (e.g., Argon). | [5] |
Synthesis and Experimental Protocols
A common synthetic route to this compound involves the nucleophilic substitution of a chloro group with a methoxy group.
Synthesis of this compound from 3-Bromo-2-chloro-4-methylpyridine
This protocol describes the synthesis of the title compound from its chlorinated precursor.
Reaction Scheme:
Materials:
-
3-Bromo-2-chloro-4-methylpyridine
-
Sodium methoxide (28% solution in methanol)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine (1 g) in N,N-dimethylformamide (5.6 mL).
-
Slowly add sodium methoxide solution (28% in methanol, 4.6 mL) to the reaction mixture.
-
Heat the mixture in an oil bath at 100°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane (5% to 30%) to yield the pure this compound.
Expected ¹H-NMR Data (400 MHz, CDCl₃): δ (ppm) 7.94 (d, J = 5.1 Hz, 1H, pyridine ring H), 6.77 (d, J = 5.1 Hz, 1H, pyridine ring H), 4.00 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
Reactivity Profile
The reactivity of this compound is primarily dictated by the presence of the bromine atom on the electron-deficient pyridine ring. This makes it an excellent substrate for various transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This compound is expected to readily participate in common palladium-catalyzed reactions.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the versatility of the bromopyridine scaffold.[1] Its most notable recent application is in the construction of Proteolysis Targeting Chimeras (PROTACs).
Role as a Protein Degrader Building Block
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. They typically consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. This compound is classified as a "Protein Degrader Building Block," indicating its use in the synthesis of these complex molecules.[5] The substituted pyridine core can serve as a scaffold for either the target protein ligand or as part of the linker, allowing for the introduction of diverse functionalities through cross-coupling reactions at the bromine position.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, data for structurally similar compounds such as 3-bromo-4-methylpyridine and other brominated pyridines indicate that it should be handled with care.[6][7][8][9] It is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[9] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for chemical synthesis. Its reactivity in palladium-catalyzed cross-coupling reactions makes it a key intermediate for introducing the substituted pyridine moiety into complex molecules. Its emerging role in the synthesis of PROTACs highlights its importance in modern drug discovery and the development of novel therapeutic modalities. Further research into the full scope of its reactivity and applications is warranted and will likely lead to the development of new and innovative chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 717843-51-1|this compound|BLD Pharm [bldpharm.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine (CAS 717843-51-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-2-methoxy-4-methylpyridine, a key building block in modern medicinal chemistry and organic synthesis. This document consolidates essential physicochemical properties, spectral data, a detailed experimental protocol for its synthesis, and its applications in drug discovery, presented in a format tailored for scientific professionals.
Core Compound Data
This compound, with the CAS number 717843-51-1, is a substituted pyridine derivative. Its structure, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, makes it a versatile intermediate for the synthesis of complex molecules.[1] It is particularly valuable in the development of pharmaceuticals and agrochemicals.[2]
Physicochemical and Spectral Data
A summary of the key quantitative data for this compound is provided in the tables below, offering a consolidated reference for laboratory and research applications.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈BrNO | [3][4] |
| Molecular Weight | 202.05 g/mol | [3][4] |
| CAS Number | 717843-51-1 | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Purity | ≥95-98% (typical) | [3][4] |
| Solubility | Soluble in organic solvents | [1] |
| Spectral Data | Details | Source(s) |
| ¹H-NMR (400 MHz, CDCl₃) | δ (ppm) 7.94 (d, J = 5.1 Hz, 1H, pyridine ring H), 6.77 (d, J = 5.1 Hz, 1H, pyridine ring H), 4.00 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | [6] |
| Computational Data | TPSA: 22.12; LogP: 2.16112; H-Bond Acceptors: 2; H-Bond Donors: 0; Rotatable Bonds: 1 | [3] |
Experimental Protocols
Synthesis of this compound[7]
This protocol details a common method for the synthesis of this compound from 3-bromo-2-chloro-4-methylpyridine.
Materials:
-
3-bromo-2-chloro-4-methylpyridine (1 g)
-
N,N-dimethylformamide (DMF, 5.6 mL)
-
Sodium methanolate (28% solution in methanol, 4.6 mL)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
-
Silica gel
-
n-heptane
Procedure:
-
Dissolve 3-bromo-2-chloro-4-methylpyridine (1 g) in N,N-dimethylformamide (5.6 mL) in a dry reaction flask.
-
Slowly add sodium methanolate solution (4.6 mL) to the mixture.
-
Heat the reaction mixture in an oil bath at 100°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using ethyl acetate and water.
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of 5% to 30% ethyl acetate in n-heptane to yield the pure this compound.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[2] Its functional groups allow for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutic agents. Notably, it is listed as a commercially available starting material for the synthesis of bicyclic aza compounds that act as muscarinic M1 and/or M4 receptor agonists, which are targets for neurological disorders.[7]
The versatile reactivity of the bromo- and methoxy-substituted pyridine core is leveraged in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to build molecular complexity.[8] This is a common strategy in drug discovery workflows to generate libraries of compounds for screening against various biological targets.
Logical Workflow: Role in Drug Discovery
The following diagram illustrates a generalized workflow where a versatile building block like this compound is utilized in the early stages of drug discovery.
This diagram outlines the progression from a starting chemical building block, through synthesis and screening, to the identification of a potential drug candidate. This compound's role is pivotal in the initial synthesis stage, enabling the creation of a diverse set of molecules for biological evaluation.
References
- 1. CAS 717843-51-1: this compound [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 3-BROMO-2-METHOXY-4-PICOLINE | 717843-51-1 [chemicalbook.com]
- 7. US10961225B2 - Bicyclic AZA compounds as muscarinic M1 receptor and/or M4 receptor - Google Patents [patents.google.com]
- 8. nbinno.com [nbinno.com]
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-methoxy-4-methylpyridine is a halogenated pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom, an electron-donating methoxy group, and a methyl group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its application in the development of targeted therapeutics, particularly inhibitors of key signaling pathways.
Core Compound Data
A summary of the key quantitative data for this compound is presented below, providing a consolidated reference for laboratory and research applications.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| CAS Number | 717843-51-1 |
Experimental Protocols
Synthesis of this compound
This protocol describes a method for the bromination of 2-methoxy-4-methylpyridine.
Materials:
-
2-methoxy-4-methylpyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Cooling bath (ice-water)
-
Purification apparatus (e.g., column chromatography)
Procedure:
-
Preparation: In a clean, dry round-bottom flask, dissolve 2-methoxy-4-methylpyridine (1.0 equivalent) in anhydrous acetonitrile.
-
Cooling: Place the reaction vessel in an ice-water bath and stir the solution until the temperature equilibrates to 0°C.
-
Bromination: Slowly add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Applications in Drug Development: A Focus on Signaling Pathway Inhibition
This compound is a valuable precursor for the synthesis of molecules that can modulate critical cellular signaling pathways, which are often dysregulated in diseases such as cancer. Its utility is particularly evident in the construction of inhibitors for the PI3K/Akt/mTOR and PDE4 pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2][3][4][5] Its aberrant activation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[5] this compound can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize complex heterocyclic structures that form the core of many PI3K/Akt/mTOR pathway inhibitors.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by targeted therapies.
Caption: The PI3K/Akt/mTOR signaling pathway and points of therapeutic inhibition.
Phosphodiesterase 4 (PDE4) Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme that plays a critical role in regulating intracellular levels of cyclic AMP (cAMP), a key second messenger involved in inflammation.[6] Inhibition of PDE4 leads to an increase in cAMP levels, which in turn suppresses the activity of inflammatory cells and the production of pro-inflammatory cytokines.[7] For this reason, PDE4 inhibitors are being actively investigated for the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The pyridine core of this compound is a common scaffold in the design of potent and selective PDE4 inhibitors.
The general workflow for the synthesis and screening of potential drug candidates derived from this compound is depicted below.
References
- 1. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Novel PDE4 Inhibitors Derived from Chinese Medicine Forsythia | PLOS One [journals.plos.org]
In-Depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and structural elucidation of 3-Bromo-2-methoxy-4-methylpyridine. The information is curated to support research and development activities in the pharmaceutical and agrochemical industries where substituted pyridines are pivotal intermediates.
Core Compound Data
This compound, also known as 3-Bromo-2-methoxy-4-picoline, is a halogenated and methoxylated pyridine derivative. Its chemical structure is foundational for the synthesis of more complex molecules in medicinal and materials chemistry.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| Synonyms | 3-Bromo-2-methoxy-4-picoline | [1] |
| CAS Number | 717843-51-1 | [1] |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Purity | ≥97% | [1] |
| Appearance | Not explicitly stated, likely a colorless oil or solid | N/A |
| Storage | Store at room temperature | [1] |
Structural Elucidation: Spectroscopic Data
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
A reported ¹H NMR spectrum for this compound provides the following assignments in deuterated chloroform (CDCl₃) at 400 MHz.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.94 | d, J = 5.1 Hz | 1H | Pyridine ring H (likely H-6) |
| 6.77 | d, J = 5.1 Hz | 1H | Pyridine ring H (likely H-5) |
| 4.00 | s | 3H | OCH₃ |
| 2.40 | s | 3H | CH₃ |
Note: The assignments of the pyridine ring protons are based on typical pyridine chemical shifts and coupling constants. The doublet splitting pattern with a coupling constant of 5.1 Hz is characteristic of ortho-coupling between H-5 and H-6.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Experimental ¹³C NMR data for this compound is not explicitly available. However, based on data from analogous structures and established chemical shift prediction models, the following are the anticipated chemical shifts.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~160 | C2 (C-O) |
| ~148 | C6 (CH) |
| ~145 | C4 (C-CH₃) |
| ~120 | C5 (CH) |
| ~110 | C3 (C-Br) |
| ~53 | OCH₃ |
| ~18 | CH₃ |
Infrared (IR) Spectroscopy
An experimental IR spectrum for this compound is not available. The predicted spectrum would exhibit characteristic peaks for the functional groups present:
| Wavenumber (cm⁻¹) | Vibration |
| ~2950-2850 | C-H stretching (methyl and methoxy) |
| ~1600-1450 | C=C and C=N stretching (pyridine ring) |
| ~1250-1000 | C-O stretching (methoxy) |
| ~600-500 | C-Br stretching |
Mass Spectrometry (MS)
While a specific mass spectrum for this compound is not published, the expected mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a monobrominated compound.
| m/z | Interpretation |
| 201/203 | [M]⁺ molecular ion peak (¹²C₇H₈⁷⁹BrNO / ¹²C₇H₈⁸¹BrNO) |
| 186/188 | [M - CH₃]⁺ |
| 172/174 | [M - OCH₃]⁺ |
| 122 | [M - Br]⁺ |
Experimental Protocols
Synthesis of this compound
A documented synthesis of this compound starts from 3-bromo-2-chloro-4-methylpyridine.[2]
Materials:
-
3-bromo-2-chloro-4-methylpyridine (1 g)
-
Sodium methoxide (28% solution in methanol, 4.6 mL)
-
N,N-dimethylformamide (DMF, 5.6 mL)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-bromo-2-chloro-4-methylpyridine in DMF in a dry reaction flask.
-
Slowly add the sodium methoxide solution to the reaction mixture.
-
Heat the mixture in an oil bath at 100°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate in n-heptane (5% to 30%) to yield the pure this compound (1.1 g).[2]
Below is a graphical representation of the synthesis workflow.
Potential Applications in Drug Discovery
Substituted pyridines are prevalent scaffolds in medicinal chemistry. While no specific biological activity or signaling pathway has been reported for this compound itself, its structural motifs are present in molecules with known pharmacological activities. For instance, methoxypyridine derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[3][4][5] The bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for biological screening.
The general workflow for leveraging this compound in a drug discovery program is outlined below.
Conclusion
This compound is a valuable building block for organic synthesis, particularly in the fields of pharmaceutical and agrochemical research. This guide provides the available structural data, a detailed synthesis protocol, and a prospective outlook on its application in drug discovery. The provided information aims to facilitate further research and development of novel chemical entities based on this versatile pyridine scaffold.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-BROMO-2-METHOXY-4-PICOLINE | 717843-51-1 [chemicalbook.com]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1). Due to the limited availability of public, experimentally-derived spectra for this specific molecule, this document focuses on theoretically predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, representative experimental protocols for acquiring such data are also provided to guide researchers in their analytical workflows. This guide is intended to serve as a valuable resource for scientists engaged in synthetic chemistry, drug discovery, and materials science where this compound may be a key intermediate or target molecule.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: 3-BROMO-2-METHOXY-4-PICOLINE
-
CAS Number: 717843-51-1
-
Molecular Formula: C₇H₈BrNO
-
Molecular Weight: 202.05 g/mol
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data are based on the expected electronic environments of the nuclei in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~ 8.1 - 8.3 | Doublet (d) | ~ 5.0 |
| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 5.0 |
| -OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A |
| -CH₃ | ~ 2.2 - 2.4 | Singlet (s) | N/A |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 160 - 165 |
| C-4 | ~ 145 - 150 |
| C-6 | ~ 147 - 152 |
| C-3 | ~ 110 - 115 |
| C-5 | ~ 120 - 125 |
| -OCH₃ | ~ 53 - 58 |
| -CH₃ | ~ 18 - 22 |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. The predicted vibrational frequencies for this compound are listed below.
Predicted FT-IR Data (Neat)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic, -CH₃) | 2850 - 3000 |
| C=N and C=C stretch (pyridine ring) | 1550 - 1600 |
| C-H bend (aliphatic, -CH₃) | 1450 - 1480 |
| C-O stretch (aryl ether) | 1240 - 1280 |
| C-Br stretch | 600 - 700 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted data for this compound under electron ionization (EI) is presented below. A key feature will be the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Predicted Mass Spectrometry Data (EI)
| Ion | Predicted m/z | Description & Expected Relative Intensity |
| [M]⁺ | 201 | Molecular ion containing the ⁷⁹Br isotope. |
| [M+2]⁺ | 203 | Molecular ion containing the ⁸¹Br isotope. Expected intensity is ~98% of the M⁺ peak. |
| [M-CH₃]⁺ | 186/188 | Fragment from the loss of the methyl group, showing Br isotope pattern. |
| [M-OCH₃]⁺ | 170/172 | Fragment from the loss of the methoxy group, showing Br isotope pattern. |
| [M-Br]⁺ | 122 | Fragment resulting from the loss of the bromine atom. |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of spectroscopic data for a sample like this compound.
NMR Spectroscopy (¹H and ¹³C)
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.
Materials & Equipment:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm).
-
Use a 30-45° pulse angle.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the spectral width to cover the expected range (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: ¹H at 7.26 ppm, ¹³C at 77.16 ppm).
-
Integrate the peaks in the ¹H spectrum and analyze multiplicities and coupling constants.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum to identify functional groups.
Materials & Equipment:
-
This compound sample (assumed to be a liquid or low-melting solid)
-
FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (KBr or NaCl).
-
Volatile solvent for cleaning (e.g., isopropanol or acetone).
Procedure (using ATR):
-
Background Spectrum: Ensure the ATR crystal is clean. Acquire a background spectrum to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the sample spectrum. A typical acquisition involves 16-32 scans at a resolution of 4 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly with a soft tissue soaked in a suitable solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent in a clean vial.
-
GC Method Setup:
-
Column: Use a standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium, with a constant flow rate.
-
-
MS Method Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: ~230 °C.
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Processing:
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion and major fragment ions.
-
Workflow and Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.
Caption: Logical workflow for the spectroscopic characterization of a compound.
An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Bromo-2-methoxy-4-methylpyridine
Audience: Researchers, Scientists, and Drug Development Professionals
Core Focus: This guide provides a detailed analysis and prediction of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for the compound 3-Bromo-2-methoxy-4-methylpyridine. Due to the absence of publicly available experimental spectra, this document leverages established principles of NMR spectroscopy, including substituent effects and spin-spin coupling, to construct a theoretical spectrum. This predictive analysis serves as a valuable reference for the identification and characterization of this compound in a laboratory setting.
Predicted ¹H NMR Spectral Data
The predicted quantitative data for the ¹H NMR spectrum of this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on the pyridine ring and typical coupling constants observed in analogous structures.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 5.0 - 6.0 | 1H |
| H-5 | ~ 6.8 - 7.0 | Doublet (d) | ~ 5.0 - 6.0 | 1H |
| OCH₃ | ~ 3.9 - 4.1 | Singlet (s) | N/A | 3H |
| CH₃ | ~ 2.3 - 2.5 | Singlet (s) | N/A | 3H |
Analysis of Predicted Signals:
-
Aromatic Protons (H-6 and H-5): The pyridine ring features two adjacent protons at positions 5 and 6. The proton at the 6-position (H-6), being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and therefore appear at the lowest field (~8.0 - 8.2 ppm). The proton at the 5-position (H-5) will be at a higher field (~6.8 - 7.0 ppm). These two protons will couple with each other, resulting in two distinct doublets. The ortho-coupling constant (³J) in pyridine rings is typically between 5 and 9 Hz.[1]
-
Methoxy Protons (OCH₃): The methoxy group at the 2-position is an electron-donating group. Its protons are not coupled to any other protons and will, therefore, appear as a sharp singlet. Its chemical shift is predicted to be in the range of 3.9 - 4.1 ppm, which is typical for a methoxy group attached to an aromatic ring.
-
Methyl Protons (CH₃): The methyl group at the 4-position is a weakly electron-donating group. Similar to the methoxy protons, these protons will appear as a singlet as there are no adjacent protons for coupling. The expected chemical shift is around 2.3 - 2.5 ppm.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standard operating procedure for the acquisition of a high-resolution ¹H NMR spectrum for a compound such as this compound.
A. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound. Other deuterated solvents like DMSO-d₆ or Acetone-d₆ can be used if solubility is an issue.
-
Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CHCl₃ in CDCl₃ at δ 7.26 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
B. NMR Spectrometer Parameters:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Temperature: The spectrum should be acquired at a constant temperature, typically 298 K (25 °C).
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is appropriate.
-
Spectral Width: A spectral width of approximately 12-16 ppm is sufficient to cover the expected chemical shifts.
-
Number of Scans: 16 to 64 scans are typically adequate, depending on the sample concentration.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds between scans is recommended.
-
Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.
-
C. Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply an automatic or manual baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the area under each signal to determine the relative number of protons.
Visualization of Proton Relationships
The following diagram, generated using the DOT language, illustrates the structure of this compound and the key ¹H NMR interactions.
Caption: Molecular structure and predicted ¹H NMR signals with coupling.
References
Technical Guide: 13C NMR Spectroscopy of 3-Bromo-2-methoxy-4-methylpyridine
This technical guide provides a detailed overview of the predicted 13C Nuclear Magnetic Resonance (NMR) data for 3-bromo-2-methoxy-4-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document outlines predicted spectral data, comprehensive experimental protocols for data acquisition, and a workflow for NMR-based structural elucidation.
Predicted 13C NMR Data
Due to the limited availability of public experimental spectra for this compound, the following data is based on computational prediction using established NMR prediction algorithms.[1][2][3][4] These predictions are valuable for spectral assignment and structural verification.
The predicted 13C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring: the electron-donating methoxy and methyl groups, and the electron-withdrawing bromine atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 162.5 |
| C3 | 108.9 |
| C4 | 151.3 |
| C5 | 121.8 |
| C6 | 147.2 |
| -OCH₃ | 53.7 |
| 4-CH₃ | 18.5 |
Note: These values are computationally predicted and should be confirmed by experimental data.
Experimental Protocols
The following protocols provide a general methodology for the acquisition of a high-quality 13C NMR spectrum.
1. Sample Preparation [5][6][7][8][9]
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can slightly affect chemical shifts.
-
Concentration: For a standard 13C NMR experiment, a concentration of 10-50 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient.[8]
-
Procedure:
-
Weigh the desired amount of the compound and dissolve it in the deuterated solvent in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.[6][7]
-
Ensure the sample height in the NMR tube is adequate for the spectrometer's probe, typically around 4-5 cm.[8]
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition [10][11][12]
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This can be done manually or automatically.
-
-
Parameters for a standard proton-decoupled 13C NMR experiment:
-
Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.[10]
-
Pulse Angle: A 30-45 degree pulse angle is often used to allow for a shorter relaxation delay.[11]
-
Number of Scans (ns): This will depend on the sample concentration. For a moderately concentrated sample, 1024 to 4096 scans may be required to achieve a good signal-to-noise ratio.
-
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum. If using CDCl₃, the solvent peak can be set to 77.16 ppm. If an internal standard like Tetramethylsilane (TMS) is used, its signal is set to 0 ppm.[13]
Workflow for NMR-Based Structure Elucidation
The following diagram illustrates a typical workflow for the elucidation of a chemical structure using NMR spectroscopy, a process for which the 13C NMR data of this compound would be a critical component.
References
- 1. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 2. Visualizer loader [nmrdb.org]
- 3. acdlabs.com [acdlabs.com]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. sites.bu.edu [sites.bu.edu]
- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 8. organomation.com [organomation.com]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. benchchem.com [benchchem.com]
- 11. books.rsc.org [books.rsc.org]
- 12. chem.uiowa.edu [chem.uiowa.edu]
- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine
This technical guide provides a comprehensive overview of the physical properties of 3-Bromo-2-methoxy-4-methylpyridine, tailored for researchers, scientists, and professionals in drug development. This document collates available data on its physical characteristics and provides context through comparative data of similar compounds.
Core Compound Data
This compound is a halogenated and methylated pyridine derivative. Its chemical structure is fundamental to its utility as a building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1]
Physical Properties
For comparative purposes, the table below summarizes the available physical data for this compound alongside the experimentally determined properties of closely related pyridine derivatives. This comparative data can offer researchers valuable insights into the expected physical behavior of the target compound.
| Property | This compound | 3-Bromo-2-methoxypyridine | 3-Bromo-4-methylpyridine | 2-Bromo-4-methylpyridine |
| CAS Number | 717843-51-1[2] | 13472-59-8[3] | 3430-22-6[4][5] | 4926-28-7 |
| Molecular Formula | C₇H₈BrNO[2] | C₆H₆BrNO[3] | C₆H₆BrN[4][5] | C₆H₆BrN |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol [3] | 172.02 g/mol [5] | 172.02 g/mol |
| Physical State | Colorless liquid[1] | Liquid[3] | Liquid[4] | Liquid |
| Melting Point | Data not available | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | 199-200 °C (lit.)[5] | 87 °C/10 mmHg (lit.) |
| Density | Data not available | 1.5856 g/mL at 25 °C[3] | 1.549 g/mL at 25 °C (lit.)[5][6] | 1.545 g/mL at 25 °C (lit.) |
| Refractive Index | Data not available | n20/D 1.566[3] | n20/D 1.56 (lit.)[5] | n20/D 1.561 (lit.) |
| Solubility | Data not available | Data not available | Soluble in Chloroform, Methanol[5] | Data not available |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available. However, standard methodologies would be employed for such characterizations. Below is a representative protocol for determining the boiling point of a liquid compound.
Determination of Boiling Point (Micro-method)
Objective: To determine the boiling point of a small sample of a liquid compound, such as this compound.
Apparatus:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Small test tube (e.g., 50 x 6 mm)
-
Capillary tube (sealed at one end)
-
Bunsen burner or other heat source
-
Stand and clamp
Procedure:
-
A small amount of the liquid sample (a few drops) is placed into the small test tube.
-
The capillary tube, with its sealed end upwards, is placed into the test tube containing the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The thermometer and test tube assembly are immersed in the mineral oil within the Thiele tube, ensuring the side arm of the Thiele tube is not blocked.
-
The Thiele tube is gently heated at the side arm.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is carefully adjusted to maintain a steady stream of bubbles.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.
-
The procedure should be repeated to ensure an accurate and reproducible reading.
Synthesis Workflow
The following diagram illustrates a generalized synthetic workflow for the preparation of a substituted bromopyridine from an aminopyridine precursor.
This diagram outlines the key transformations in a typical Sandmeyer reaction for the synthesis of an aryl bromide from an aniline derivative. The specific conditions for the synthesis of this compound would require experimental optimization.
References
Navigating the Safety Landscape of 3-Bromo-2-methoxy-4-methylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard profile of 3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1), a key building block in pharmaceutical and agrochemical research.[1] Understanding the inherent risks and proper handling procedures is paramount for ensuring laboratory safety and the integrity of research outcomes. This document summarizes the available safety data, outlines emergency procedures, and provides guidance on safe handling and storage.
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are related to its toxicity upon ingestion, skin contact, and inhalation, as well as its potential to cause serious skin and eye irritation.[1]
GHS Classification
The GHS classification for this compound is summarized in the table below.
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 |
Source: Apollo Scientific Safety Data Sheet[1]
Hazard and Precautionary Statements
The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.
Table 1: Hazard Statements
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Source: Apollo Scientific Safety Data Sheet[1]
Table 2: Precautionary Statements
| Code | Statement |
| P261 | Avoid breathing mist/vapours/spray.[1] |
| P264 | Wash all exposed external body areas thoroughly after handling.[1] |
| P270 | Do not eat, drink or smoke when using this product.[1] |
| P271 | Use only outdoors or in a well-ventilated area.[1] |
| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[1] |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor/physician/first aider if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to authorised hazardous or special waste collection point in accordance with any local regulation.[1] |
Source: Apollo Scientific Safety Data Sheet[1]
Emergency and First Aid Measures
In the event of exposure to this compound, prompt and appropriate first aid is crucial. The following procedures should be followed.
Table 3: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | If fumes, aerosols or combustion products are inhaled remove from contaminated area. Other measures are usually unnecessary.[1] |
| Skin Contact | If skin or hair contact occurs: Flush skin and hair with running water (and soap if available). Seek medical attention in event of irritation.[1] |
| Eye Contact | If this product comes in contact with the eyes: Wash out immediately with fresh running water. Ensure complete irrigation of the eye by keeping eyelids apart and away from eye and moving the eyelids by occasionally lifting the upper and lower lids. Seek medical attention without delay; if pain persists or recurs seek medical attention. Removal of contact lenses after an eye injury should only be undertaken by skilled personnel.[1] |
| Ingestion | Immediately give a glass of water. First aid is not generally required. If in doubt, contact a Poisons Information Centre or a doctor.[1] |
Source: Apollo Scientific Safety Data Sheet[1]
Handling, Storage, and Disposal
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's integrity.
Safe Handling
-
Avoid all personal contact, including inhalation.[1]
-
Wear protective clothing, gloves, and eye/face protection.[1]
-
Use in a well-ventilated area.[1]
-
Avoid contact with moisture and incompatible materials.[1]
-
Do not eat, drink, or smoke when handling.[1]
-
Keep containers securely sealed when not in use.[1]
-
Wash hands thoroughly with soap and water after handling.[1]
Safe Storage
-
Store in a well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.
-
Store at room temperature.[2]
-
Polyethylene or polypropylene containers are suitable for storage.[1]
Disposal
Dispose of contents and containers to an authorized hazardous or special waste collection point in accordance with local regulations.[1]
Firefighting Measures and Accidental Release
Firefighting
-
There is no restriction on the type of extinguisher which may be used. Use extinguishing media suitable for the surrounding area.[1]
-
Firefighters should wear breathing apparatus and protective gloves.[1]
-
Cool fire-exposed containers with a water spray from a protected location.[1]
Accidental Release
-
Minor Spills: Clean up all spills immediately. Avoid breathing vapors and contact with skin and eyes. Control personal contact with the substance by using protective equipment. Contain and absorb the spill with sand, earth, inert material, or vermiculite. Wipe up and place in a suitable, labeled container for waste disposal.[1]
-
Major Spills: This is a moderate hazard. Clear the area of personnel and move upwind. Alert the fire brigade and inform them of the location and nature of the hazard. Wear breathing apparatus and protective gloves. Prevent spillage from entering drains or watercourses. Stop the leak if it is safe to do so. Contain the spill with sand, earth, or vermiculite. Collect recoverable product into labeled containers for recycling. Neutralize and decontaminate the residue.[1]
Visualizing Safety Protocols
To further clarify the safety procedures, the following diagrams illustrate the logical flow of hazard response and a general workflow for assessing chemical toxicity.
Caption: Hazard Response Workflow for this compound.
Caption: General Workflow for Chemical Toxicity Assessment.
References
Navigating the Synthesis Landscape: A Technical Guide to the Handling and Storage of 3-Bromo-2-methoxy-4-methylpyridine
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 3-Bromo-2-methoxy-4-methylpyridine (CAS No: 717843-51-1). Adherence to these protocols is critical for ensuring personnel safety, maintaining compound integrity, and achieving reliable experimental outcomes in the synthesis of complex molecules for pharmaceuticals and agrochemicals.
Core Compound Data
This compound, also known as 3-Bromo-2-methoxy-4-picoline, is a key heterocyclic organic compound. Its utility as a building block in organic synthesis necessitates a thorough understanding of its properties.
Table 1: Physicochemical Properties of this compound and Related Isomers
| Property | Value for this compound | Value for 3-Bromo-2-methoxypyridine (Isomer) | Value for 3-Bromo-4-methylpyridine (Isomer) | Source(s) |
| CAS Number | 717843-51-1 | 13472-59-8 | 3430-22-6 | [1][2] |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | C₆H₆BrN | [1][2] |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol | 172.02 g/mol | [1][2] |
| Physical State | Colorless to pale yellow liquid or solid | Liquid | Liquid | [3] |
| Density | No data available | 1.5856 g/mL at 25 °C | 1.549 g/mL at 25 °C | [4] |
| Boiling Point | No data available | No data available | 199-200 °C | [4] |
| Refractive Index | No data available | n20/D 1.566 | n20/D 1.56 | [4] |
| Flash Point | No data available | 93.3 °C (closed cup) | 79.4 °C (closed cup) | [4] |
| Purity | Typically ≥97% | Typically 96% | Typically 96% | [2] |
Safety and Hazard Information
Due to the potential toxicity associated with brominated compounds, proper handling of this compound is essential.[3] The compound is classified as hazardous, with the following risk profile.
Table 2: Hazard Identification and Safety Precautions
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | P261, P264, P270, P271, P280 | [5] |
| Skin Irritation | Causes skin irritation. | P280, P302+P352, P332+P313, P362 | [5][6] |
| Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338, P337+P313 | [5][6] |
| Respiratory Irritation | May cause respiratory irritation. | P261, P271, P304+P340, P312 | [5] |
Experimental Protocol: General Handling of Halogenated Pyridine Derivatives
The following is a general protocol for the safe handling of this compound and similar compounds in a laboratory setting. Given its potential sensitivity to moisture, handling under an inert atmosphere is recommended.[5]
3.1 Personal Protective Equipment (PPE)
-
Gloves: Wear nitrile or neoprene gloves.[7]
-
Eye Protection: Use chemical splash goggles and a face shield.
-
Body Protection: A lab coat is mandatory. For larger quantities, consider impervious clothing.
-
Respiratory Protection: Use in a certified chemical fume hood.[7] For situations with a risk of aerosol generation, a respirator with a suitable filter (e.g., type ABEK) may be necessary.
3.2 Handling Procedure
-
Preparation: Ensure the work area, typically a fume hood, is clean, dry, and well-ventilated.[7] Assemble all necessary glassware and ensure it is dry.
-
Inert Atmosphere: If the reaction is moisture-sensitive, use Schlenk techniques or a glove box.[8] Purge all glassware with a dry, inert gas (e.g., argon or nitrogen).
-
Dispensing: Keep containers tightly closed when not in use.[7] If the compound is a liquid, use a syringe or cannula for transfer under an inert atmosphere. For solids, briefly remove the container lid under a positive flow of inert gas.
-
Reaction Setup: Perform all additions and manipulations within the fume hood.
-
Post-Handling: Wash hands thoroughly with soap and water after handling.[5] Decontaminate all surfaces and equipment.
3.3 First Aid Measures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[9]
-
In case of eye contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.[9]
-
If swallowed: Rinse mouth and seek immediate medical attention.[10]
Storage and Disposal
Proper storage is crucial to maintain the stability and purity of this compound.
Table 3: Storage and Disposal Recommendations
| Aspect | Recommendation | Source(s) |
| Storage Conditions | Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protected from light. Some suppliers recommend storage under an argon atmosphere. | [5][7] |
| Incompatible Materials | Strong oxidizing agents and strong acids. | [11] |
| Waste Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Use a licensed professional waste disposal service. | [12][13] |
Visualized Workflows
To further clarify the handling and storage procedures, the following diagrams illustrate the key logical workflows.
References
- 1. This compound - Anichem [anichemllc.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 717843-51-1: this compound [cymitquimica.com]
- 4. 3-Bromo-4-methylpyridine | 3430-22-6 [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 10. capotchem.com [capotchem.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
3-Bromo-2-methoxy-4-methylpyridine as a heterocyclic building block
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine as a Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. Among these, substituted pyridines are of paramount importance due to their prevalence in biologically active molecules and their versatile chemical reactivity. This compound (CAS No. 717843-51-1) is a key heterocyclic building block, offering a strategically functionalized scaffold for complex molecule synthesis.[1] The presence of a bromine atom at the 3-position provides a reactive handle for numerous cross-coupling reactions, while the methoxy and methyl groups at the 2- and 4-positions, respectively, modulate the electronic properties and steric environment of the pyridine ring.
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, designed to serve as a critical resource for professionals in organic synthesis and drug discovery.
Physicochemical and Core Compound Data
The fundamental properties of this compound are essential for its handling, reaction setup, and integration into synthetic workflows. The key quantitative data for the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 717843-51-1 | [2][3] |
| Molecular Formula | C₇H₈BrNO | [2] |
| Molecular Weight | 202.05 g/mol | [2][4] |
| Appearance | Colorless Liquid | [1] |
| Purity | Typically ≥97-99% | [1][2][5] |
| Storage Conditions | Store under inert atmosphere (Argon), room temperature, protected from light. | [2] |
Synthesis and Manufacturing
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly documented in the searched literature, a common approach for the synthesis of related brominated methylpyridines involves a Sandmeyer-type reaction from an amino-pyridine precursor. The following diagram and protocol illustrate a representative synthesis for the related building block, 3-bromo-4-methylpyridine, from 4-methyl-3-aminopyridine, which itself is generated by the reduction of 4-methyl-3-nitropyridine.[6]
Caption: Synthetic pathway for 3-bromo-4-methylpyridine.
Experimental Protocol: Synthesis of 3-Bromo-4-methylpyridine[6]
This protocol describes the synthesis of 3-bromo-4-methylpyridine from 4-methyl-3-aminopyridine, which is obtained via the reduction of 4-methyl-3-nitropyridine.[6]
Step 1: Hydrogenation of 4-Methyl-3-nitropyridine
-
In an autoclave, dissolve 4-methyl-3-nitropyridine (13.8 g, 0.1 mol) in methanol.
-
Add 10% Pd/C catalyst (0.1 g).
-
Pressurize the autoclave with hydrogen gas to 0.5 MPa.
-
Heat the reaction mixture to 30 °C and stir for 15 hours.
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the reaction mixture through diatomaceous earth. Wash the filter cake with dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine. The reported molar yield is approximately 97%.[6]
Step 2: Bromination of 4-Methyl-3-aminopyridine
-
Under a cold salt bath, add 4-methyl-3-aminopyridine (10.8 g, 0.1 mol) to 48% hydrobromic acid (46 mL, 0.4 mol).
-
Cool the mixture to -5 °C.
-
Slowly add bromine (15 mL, 0.3 mol) dropwise over 30-35 minutes.
-
Maintaining the temperature below 0 °C, add a 40% aqueous solution of sodium nitrite (42 g) dropwise over approximately 1 hour.
-
Continue to stir the mixture for an additional 30 minutes below 0 °C.
-
Slowly add a 50% sodium hydroxide solution, keeping the temperature below 20 °C, until the solution pH reaches 9.
-
Extract the reaction solution with ethyl acetate.
-
Dry the combined organic layers with anhydrous sodium sulfate, filter, and concentrate to obtain 3-bromo-4-methylpyridine. The reported molar yield is 95%.[6]
Chemical Reactivity and Applications as a Building Block
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for constructing C-C, C-N, and C-O bonds. The bromine at the 3-position serves as the primary reactive site for oxidative addition to a palladium(0) catalyst.
Caption: Versatility in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is widely used to synthesize biaryl structures prevalent in many pharmaceutical agents.
Generalized Experimental Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or Pd₂(dba)₃ with a suitable ligand), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system via syringe. Common solvents include mixtures like 1,4-dioxane/water, toluene/water, or DME/water.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Caption: General experimental workflow for a Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[9][10] This reaction is invaluable for creating alkynyl-pyridines, which are important intermediates for further transformations or as final products in materials science and medicinal chemistry.
Generalized Experimental Protocol for Sonogashira Coupling:
-
Reaction Setup: To a Schlenk flask, add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), this compound (1.0 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the substrate reactivity.
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, filter the reaction mixture through celite to remove catalyst residues. Concentrate the filtrate and redissolve in an organic solvent. Wash with water or ammonium chloride solution.
-
Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming carbon-nitrogen bonds.[11][12] It allows for the coupling of this compound with a wide range of primary and secondary amines, providing access to substituted aminopyridines, a common motif in pharmacologically active compounds.
Generalized Experimental Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄).
-
Add this compound (1.0 equiv.) and the amine coupling partner (1.1-1.4 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene, dioxane, or THF.
-
Reaction: Seal the vessel and heat the mixture with stirring to a temperature typically between 80 °C and 110 °C.
-
Monitoring: Monitor the reaction's progress by LC-MS or GC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography to yield the N-arylated product.
Application in Drug Discovery: A Conceptual View
Building blocks like this compound are frequently employed in the synthesis of small molecule kinase inhibitors. The pyridine core can act as a hinge-binding motif, while substituents installed via cross-coupling can target other regions of the ATP-binding pocket to achieve potency and selectivity. The compound is specifically noted as a "Protein Degrader Building Block," suggesting its utility in constructing Proteolysis Targeting Chimeras (PROTACs), where it can serve as part of the warhead that binds to the target protein.[2]
Caption: Conceptual role of a derived inhibitor in a signaling pathway.
Conclusion
This compound is a valuable and versatile heterocyclic building block for chemical synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides medicinal and materials chemists with a reliable platform for constructing complex molecular architectures. The strategic placement of the bromo, methoxy, and methyl groups allows for fine-tuning of synthetic routes and molecular properties, making it an indispensable tool for developing next-generation pharmaceuticals and advanced materials.
References
- 1. nbinno.com [nbinno.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 717843-51-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound - CAS:717843-51-1 - Sunway Pharm Ltd [3wpharm.com]
- 5. Novachemistry-product-info [novachemistry.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to 3-Bromo-2-methoxy-4-methylpyridine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-2-methoxy-4-methylpyridine, a substituted pyridine derivative, has emerged as a significant building block in the synthesis of complex organic molecules. Its unique structural features, combining the reactivity of a bromo-substituent with the electronic influence of methoxy and methyl groups on the pyridine ring, make it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of this compound, alongside detailed experimental protocols and key analytical data.
Introduction
This compound (CAS No. 717843-51-1) is a halogenated and methoxylated picoline derivative. The strategic placement of its functional groups allows for a range of chemical transformations, making it a valuable synthon for medicinal chemists and process development scientists. The bromine atom at the 3-position serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group at the 2-position and the methyl group at the 4-position modulate the reactivity and solubility of the molecule and its derivatives. This guide will delve into the known synthesis, properties, and applications of this important chemical intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and analytical characterization.
| Property | Value | Reference |
| CAS Number | 717843-51-1 | |
| Molecular Formula | C₇H₈BrNO | [1][2] |
| Molecular Weight | 202.05 g/mol | [1][2] |
| Appearance | Colorless to off-white liquid | |
| Boiling Point | 223.4 ± 35.0 °C (Predicted) | |
| Density | 1.452 ± 0.06 g/cm³ (Predicted) | |
| pKa | 1.70 ± 0.18 (Predicted) | |
| LogP | 2.16112 | [1] |
| Topological Polar Surface Area (TPSA) | 22.12 Ų | [1] |
| Number of H-Bond Acceptors | 2 | [1] |
| Number of H-Bond Donors | 0 | [1] |
| Number of Rotatable Bonds | 1 | [1] |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the nucleophilic substitution of a chloro-substituent with a methoxy group. The precursor, 3-bromo-2-chloro-4-methylpyridine, is a key intermediate whose synthesis is also detailed below.
Synthesis of 3-Bromo-2-chloro-4-methylpyridine
The synthesis of the chloro-precursor can be achieved through various methods, often starting from more readily available pyridine derivatives. One common approach involves the Sandmeyer-like reaction of an amino-pyridine.
Experimental Protocol:
A detailed experimental protocol for the synthesis of a related compound, 3-bromo-4-methylpyridine, is described in a patent, which can be adapted.[3] The process involves the diazotization of 4-methyl-3-aminopyridine followed by bromination.
-
Step 1: Diazotization. 4-methyl-3-aminopyridine is dissolved in an acidic medium (e.g., HBr) and cooled to between -10 °C and 0 °C.
-
Step 2: Bromination. A solution of sodium nitrite in water is added dropwise to the reaction mixture, maintaining the low temperature, to form the diazonium salt. Bromine is then introduced to the reaction mixture.
-
Step 3: Work-up. The reaction is quenched, and the pH is adjusted to be alkaline. The product is then extracted with an organic solvent, dried, and concentrated to yield 3-bromo-4-methylpyridine.
A similar strategy can be employed for the synthesis of 3-bromo-2-chloro-4-methylpyridine starting from 2-chloro-4-methyl-3-aminopyridine.
Synthesis of this compound
Experimental Protocol:
This procedure is based on the nucleophilic substitution of the 2-chloro group with a methoxy group.
-
Reactants: 3-bromo-2-chloro-4-methylpyridine, sodium methoxide, and a suitable solvent such as N,N-dimethylformamide (DMF) or methanol.
-
Procedure:
-
In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine in the chosen solvent.
-
Slowly add a solution of sodium methoxide (e.g., 28% in methanol) to the reaction mixture.
-
Heat the mixture to a temperature ranging from ambient to 100°C and stir for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation or column chromatography to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Spectroscopic Data
While detailed spectra are often proprietary or found within specific publications, the expected spectral characteristics can be inferred.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methoxy protons, and a singlet for the methyl protons. The chemical shifts will be influenced by the electronic effects of the bromo, methoxy, and methyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching of the pyridine ring, and C-O stretching of the methoxy group.
History and Applications
This compound is primarily utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[4] While specific, publicly disclosed final products synthesized directly from this compound are scarce, its structural motifs are present in various biologically active molecules. For instance, related brominated pyridines are precursors in the synthesis of drugs like Tofacitinib, a Janus kinase (JAK) inhibitor.[5] The versatility of this compound allows for its incorporation into a variety of molecular scaffolds, making it a valuable tool for generating libraries of compounds for high-throughput screening in drug and pesticide discovery programs.
Logical Relationship Diagram for Applications
Caption: Role of this compound in synthesis.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. The strategic positioning of its functional groups provides a platform for the construction of complex and biologically active molecules. As the demand for novel drugs and crop protection agents continues to grow, the importance of such well-defined building blocks in the innovation pipeline is set to increase. Further research into the applications of this compound may unveil its role in the synthesis of next-generation therapeutic agents and sustainable agricultural solutions.
References
- 1. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 3-bromo- [webbook.nist.gov]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. 3-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 5. patents.justia.com [patents.justia.com]
The Versatile Building Block: A Technical Review of 3-Bromo-2-methoxy-4-methylpyridine in Modern Synthesis
For Immediate Release
Shanghai, China – December 29, 2025 – In the landscape of pharmaceutical and agrochemical research, the strategic use of functionalized heterocyclic intermediates is paramount to the successful development of novel bioactive molecules. Among these, 3-Bromo-2-methoxy-4-methylpyridine has emerged as a key building block, offering a versatile scaffold for the synthesis of a wide array of complex chemical entities. This technical guide provides an in-depth review of the applications of this compound, with a focus on its role in organic synthesis, particularly in the construction of pharmaceutical intermediates.
Core Properties and Synthesis
This compound, identified by the CAS number 717843-51-1, is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry.[1][2] Its chemical structure, featuring a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position, provides multiple reaction sites for synthetic elaboration. This strategic arrangement of functional groups makes it a valuable precursor for introducing diverse functionalities into a target molecule.
A common synthetic route to this compound involves the methoxylation of 3-bromo-2-chloro-4-methylpyridine. This reaction is typically carried out using sodium methoxide in a suitable solvent such as N,N-dimethylformamide (DMF).
Key Applications in Organic Synthesis
The primary utility of this compound lies in its application as a versatile intermediate in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the bromine atom allows for the formation of new carbon-carbon bonds, enabling the linkage of the pyridine core to various aryl and heteroaryl moieties. This capability is crucial in the synthesis of complex molecular architectures often found in biologically active compounds.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this reaction. While specific yield data for a wide range of coupling partners for this exact molecule is not extensively tabulated in single sources, the literature on similar bromopyridine derivatives provides a strong indication of its reactivity and the expected efficiency of such transformations.
Below is a table summarizing typical conditions and expected yields for the Suzuki-Miyaura coupling of analogous bromopyridines with various arylboronic acids. These conditions are representative and serve as a starting point for the optimization of reactions involving this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | 90 | 18 | 75-85 |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | High |
| PdCl₂(dppf) | Na₂CO₃ | Toluene / Dioxane | 85 | 4 | Good to Excellent |
Note: Yields are based on studies of similar bromopyridine substrates and may vary depending on the specific boronic acid and reaction conditions used.[1]
Application in Drug Discovery: Synthesis of Muscarinic Receptor Agonists
A significant application of this compound is in the synthesis of bicyclic aza compounds that act as muscarinic M1 and/or M4 receptor agonists.[1] These receptors are implicated in a variety of physiological processes, and their modulation is a key strategy in the development of treatments for neurological disorders. The pyridine core of this compound serves as a crucial scaffold in the assembly of these complex pharmaceutical agents.
Experimental Protocols
To facilitate further research and application of this versatile building block, detailed experimental protocols for its synthesis and a representative Suzuki-Miyaura coupling reaction are provided below.
Synthesis of this compound
Materials:
-
3-bromo-2-chloro-4-methylpyridine
-
Sodium methoxide (28% solution in methanol)
-
N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine (1.0 g) in N,N-dimethylformamide (DMF, 5.6 mL).
-
Slowly add sodium methoxide (28% solution in methanol, 4.6 mL) to the solution.
-
Heat the reaction mixture in an oil bath at 100°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane (5% to 30%) to yield the pure this compound.[3]
Representative Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
-
Anhydrous potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).
-
Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 18 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methoxy-4-methyl-3-arylpyridine.[1]
Visualizing Synthetic Pathways
To better illustrate the synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a general synthesis workflow and the catalytic cycle of the Suzuki-Miyaura coupling.
Conclusion
This compound stands out as a valuable and versatile building block in the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provides a reliable method for the construction of biaryl and hetero-biaryl structures that are prevalent in pharmaceuticals and agrochemicals. The application of this intermediate in the synthesis of muscarinic receptor agonists highlights its importance in modern drug discovery. The experimental protocols and synthetic pathway visualizations provided herein serve as a valuable resource for researchers and scientists engaged in the development of novel chemical entities.
References
Methodological & Application
Synthesis of 3-Bromo-2-methoxy-4-methylpyridine: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-2-methoxy-4-methylpyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound (CAS 717843-51-1) is a substituted pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. Its unique substitution pattern allows for diverse functionalization, making it a valuable precursor for the synthesis of complex molecular architectures. This document outlines a reliable synthetic route to this compound, starting from commercially available materials.
Overall Synthetic Pathway
The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-Bromo-2-chloro-4-methylpyridine, via a Sandmeyer-type reaction. The second step is a nucleophilic substitution of the chloro group with a methoxy group.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromo-2-chloro-4-methylpyridine
This protocol is based on a standard Sandmeyer reaction, a well-established method for converting aromatic amines to aryl halides.[1][2][3]
Materials:
-
2-Chloro-3-amino-4-methylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2-chloro-3-amino-4-methylpyridine in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until nitrogen evolution ceases.
-
Extract the mixture with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
This protocol outlines the nucleophilic substitution of the 2-chloro group with a methoxy group.
Materials:
-
3-Bromo-2-chloro-4-methylpyridine
-
Sodium methoxide (28% solution in methanol)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine (1 g) in N,N-dimethylformamide (DMF, 5.6 mL).
-
Slowly add sodium methoxide (28% solution in methanol, 4.6 mL) to the solution.
-
Heat the reaction mixture in an oil bath at 100°C and stir for 12 hours.
-
After completion, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient elution of ethyl acetate/n-heptane (5% to 30%) to afford the pure this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagent Quantities and Reaction Conditions
| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Temperature (°C) | Time (h) |
| 1 | 2-Chloro-3-amino-4-methylpyridine | HBr, NaNO₂ | CuBr | Water/HBr | 0 - RT | 2-3 |
| 2 | 3-Bromo-2-chloro-4-methylpyridine (1 g) | Sodium Methoxide (4.6 mL, 28% in MeOH) | - | DMF (5.6 mL) | 100 | 12 |
Table 2: Product Characterization
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | 1H NMR (400 MHz, CDCl₃) δ (ppm) |
| 3-Bromo-2-chloro-4-methylpyridine | C₆H₅BrClN | 206.47 | - | - | - |
| This compound | C₇H₈BrNO | 202.05 | - | - | 7.94 (d, J = 5.1 Hz, 1H), 6.77 (d, J = 5.1 Hz, 1H), 4.00 (s, 3H), 2.40 (s, 3H) |
Logical Relationship Diagram
The following diagram illustrates the logical relationship between the starting materials, intermediates, and the final product.
Figure 2: Logical flow of the synthesis.
Safety Information
-
All experiments should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.
-
Hydrobromic acid is corrosive and should be handled with extreme caution.
-
Sodium nitrite is an oxidizing agent.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
References
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-bromo-2-methoxy-4-methylpyridine. This protocol is intended to serve as a foundational method, which may be further optimized to suit specific research and development needs.
The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds.[1][2][3] This reaction is particularly valuable in medicinal chemistry and materials science for the synthesis of biaryl and heteroaryl compounds, which are common motifs in biologically active molecules.[2][4] The coupling of this compound with various boronic acids or esters allows for the introduction of diverse substituents at the 3-position of the pyridine ring.
However, Suzuki couplings involving pyridine halides can present challenges. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation and reduced reaction yields.[2][5] Careful selection of the catalyst, ligand, base, and solvent system is therefore crucial for a successful reaction.[2]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. The following table summarizes various conditions reported for the coupling of structurally similar bromopyridines, offering a comparative overview to guide the optimization for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene | 100 | 16 | 92 | For 3-Bromo-2-methylpyridine with 4-Methoxyphenylboronic acid.[4] |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ | THF | 80 | 18 | 88 | For 3-Bromo-2-methylpyridine with 3-Thienylboronic acid.[4] |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | N/A | 81 | For 2-Bromo-4-methylpyridine with Phenylboronic acid.[6] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/ H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[1] |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | A common and reliable catalyst.[1] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/ H₂O | 100-110 | 4-12 | Good to Excellent | Buchwald ligands often improve yields for challenging substrates.[1] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–5 mol%)[1][2][6]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, THF)[1][4]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup:
-
To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2]
-
Seal the flask with a septum and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[6][7]
-
Add the degassed solvent (e.g., 1,4-Dioxane/H₂O in a 4:1 ratio) via syringe.[4][7] The typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[7]
Reaction and Work-up:
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1][5]
-
Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Once the reaction is complete, cool the mixture to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.[7]
-
Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.[2]
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[2][4]
Visualizations
The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3-bromo-2-methoxy-4-methylpyridine, a versatile building block in medicinal chemistry and materials science. The pyridine moiety is a key structural motif in numerous biologically active molecules and approved drugs. This document details protocols for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings, offering methodologies for the synthesis of a diverse range of 2-methoxy-4-methylpyridine derivatives.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox to prevent catalyst degradation and unwanted side reactions. Anhydrous and degassed solvents are crucial for optimal results. Glassware should be oven-dried prior to use.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various organoboron compounds, instrumental in the synthesis of biaryl and heteroaryl structures.[1] The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system.[2]
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 16 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 18 | 88 |
Note: The data presented is adapted from studies on structurally similar bromopyridines and serves as a strong indicator of expected performance.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Mizoroki-Heck reaction facilitates the formation of carbon-carbon bonds by coupling this compound with an alkene.[3] This reaction is a powerful tool for introducing vinyl and substituted vinyl groups.
Quantitative Data Summary for Heck Reaction
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 100 | 16 | ~85 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ (2) | Acetonitrile | 100 | 18 | ~75 |
Note: Data is based on general procedures for Heck reactions with aryl bromides.[1][4]
Experimental Protocol: Heck Reaction
This is a general procedure for the Heck reaction with aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
Anhydrous DMF (5 mL)
Procedure:
-
In a sealed tube, combine this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring.
-
Monitor the reaction by GC-MS or TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer and purify the residue by column chromatography.
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl halide, employing a palladium catalyst and a copper co-catalyst.[5]
Quantitative Data Summary for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 60 | 6 | ~88 |
Note: This data is derived from general Sonogashira coupling protocols.[1]
Experimental Protocol: Sonogashira Coupling
This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[1]
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)
-
Anhydrous THF (10 mL)
Procedure:
-
To a Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a chemical reaction for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6]
Quantitative Data Summary for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (2.5) | Toluene | 100 | 8 | ~92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 12 | ~90 |
Note: The presented data is based on established Buchwald-Hartwig amination procedures.[1]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure for the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%)
-
BINAP (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous toluene.
-
Seal the tube and heat the mixture in an oil bath at the specified temperature with vigorous stirring.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Stille Coupling
The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.[7]
Quantitative Data Summary for Stille Coupling
| Entry | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (3) | - | Toluene | 110 | 12 | ~80 |
| 2 | (2-Thienyl)tributylstannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | ~78 |
Note: Data is based on general protocols for Stille coupling reactions.[8][9]
Experimental Protocol: Stille Coupling
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 mmol, 1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.[8]
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[9]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Stille Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes: 3-Bromo-2-methoxy-4-methylpyridine in Medicinal Chemistry
Introduction
3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1) is a substituted pyridine derivative that has emerged as a valuable and versatile building block in medicinal chemistry.[1] Its specific arrangement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group on the pyridine core makes it an attractive starting material for the synthesis of complex molecules. The pyridine scaffold is a privileged structure in drug discovery, frequently found in approved drugs and clinical candidates due to its ability to engage in key biological interactions.[2][3] The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug development for creating carbon-carbon and carbon-heteroatom bonds.[4]
Key Applications in Drug Discovery
The primary utility of this compound lies in its application as a key intermediate for constructing larger, more complex molecular architectures, particularly in the development of small molecule kinase inhibitors.[2] Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a known cause of many diseases, most notably cancer.[5]
The structure of this compound allows for its use in reactions such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl groups. This strategy is widely employed to build molecular scaffolds that can be further elaborated to optimize potency, selectivity, and pharmacokinetic properties of drug candidates. The resulting biaryl structures are common motifs in inhibitors that target the ATP-binding site of kinases.[2][6]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 717843-51-1 | [1] |
| Molecular Formula | C₇H₈BrNO | N/A |
| Molecular Weight | 202.05 g/mol | N/A |
| Appearance | Colorless liquid | [1] |
| Purity | ≥98-99% | [1] |
| Storage | Room temperature, protect from light, under inert gas (Argon) | N/A |
Table 2: Representative Kinase Inhibitory Activity of Pyridine-Based Compounds
This table provides examples of the potency of kinase inhibitors containing substituted pyridine scaffolds, illustrating the therapeutic potential of molecules derived from building blocks like this compound.
| Compound Class | Target Kinase(s) | IC₅₀ (nM) | Disease Area | Reference |
| Pyrido[3,4-g]quinazolines | CDK5/GSK3β | 80 / 30 | Alzheimer's Disease | [7] |
| Indigoid Derivatives | CDK1/GSK3 | 180 / 40 | Neurodegenerative Disorders | [8] |
| Indolinone Derivatives | c-Src | 50 - 1000 | Cancer | [9] |
| Pyridylpyrimidinylaminophenyl Amides | c-Src | ~25 (Comparable to Imatinib) | Cancer | [6] |
Table 3: Comparison of Suzuki-Miyaura Reaction Conditions for Bromopyridines
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes various conditions used for the coupling of substituted bromopyridines, providing a comparative overview.[10]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | For 2-Bromo-3-methylpyridine with 4-nitrophenyl boronic acid.[10] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 18 | N/A | For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[10] |
| PdCl₂(dppf) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | N/A | General procedure for halo-aromatic rings.[10] |
| Pd₂(dba)₃ / Ligand 1 | KF | 1,4-Dioxane | 80 | 12 | 74-91 | For coupling various aryl bromides with 2-pyridylboronates.[11] |
Experimental Protocols
General Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to couple an aryl or heteroaryl boronic acid with this compound.[10][12]
Materials:
-
This compound (1.0 equiv.)
-
Aryl- or Heteroarylboronic acid (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, often with a small amount of water)
-
Schlenk flask or reaction vial
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the desired boronic acid, and the base under an inert atmosphere.
-
Inerting the Atmosphere: Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst and any additional ligand to the flask under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent via syringe. If a biphasic system (e.g., Dioxane/Water) is used, ensure the solvents have been properly degassed beforehand by bubbling with inert gas for 15-30 minutes.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure coupled product.
Visualizations
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and kinase inhibitory activity of novel substituted indigoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes: 3-Bromo-2-methoxy-4-methylpyridine in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction
3-Bromo-2-methoxy-4-methylpyridine is a highly functionalized heterocyclic compound that serves as a critical intermediate in the synthesis of complex Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring a reactive bromine atom ortho to a methoxy group and meta to a methyl group on a pyridine ring, makes it an ideal scaffold for building molecular complexity. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular architectures.
This intermediate is especially valuable in the development of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, including cancer and autoimmune disorders. Specifically, the structural motif of this compound is relevant for the synthesis of analogs of Janus kinase (JAK) inhibitors, which are used in the treatment of inflammatory conditions like rheumatoid arthritis.[1][][3][4][5]
These application notes provide detailed protocols for the synthesis of this compound and its subsequent utilization in Suzuki-Miyaura and Sonogashira cross-coupling reactions, key steps in the synthesis of advanced pharmaceutical intermediates.
Synthetic Protocols
Protocol 1: Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process starting from commercially available 4-methyl-2-pyridone. The pathway involves a bromination step followed by O-methylation.
References
- 1. mdpi.com [mdpi.com]
- 3. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and broad substrate scope.[1][2] This powerful transformation is of particular significance in pharmaceutical and medicinal chemistry, where the synthesis of arylamines and heteroarylamines is a critical step in the development of new therapeutic agents. The pyridine scaffold is a prevalent motif in a wide range of biologically active compounds, and the ability to introduce diverse amino functionalities onto this ring system is of paramount importance.
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-2-methoxy-4-methylpyridine, a versatile building block for the synthesis of novel substituted aminopyridines. While specific experimental data for this exact substrate is not extensively documented in the literature, this document presents detailed protocols and representative data from closely related 3-bromopyridine and 2-alkoxypyridine analogues. The provided methodologies serve as a robust starting point for researchers to develop efficient and optimized synthetic routes.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-methoxy-4-methylpyridin-3-amine product is formed, and the Pd(0) catalyst is regenerated, thus completing the catalytic cycle.[2][3]
The choice of palladium source, ligand, base, and solvent is crucial for the success and efficiency of the reaction.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize typical conditions and outcomes for the Buchwald-Hartwig amination of various bromopyridine substrates with a range of primary and secondary amines. This data provides a valuable reference for selecting starting conditions for the amination of this compound.
Table 1: Amination of 3-Bromopyridine Derivatives with Secondary Amines
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | LiHMDS (2.5) | THF | 65 | 16 | 83 | [4] |
| 2 | 3-Bromopyridine | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 12 | 91 | [5] |
| 3 | 3-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 100 | 18 | 88 | [5] |
Table 2: Amination of Bromopyridine Derivatives with Primary Amines
| Entry | Bromopyridine Substrate | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | 78 | [4] |
| 2 | 3-Bromo-2-aminopyridine | Benzylamine | BrettPhos-precatalyst (4) | - | LiHMDS (2.5) | THF | 65 | 12 | 75 | [4] |
| 3 | 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (2) | (±)-BINAP (4) | NaOtBu (2.8) | Toluene | 80 | 4 | 60 | [6] |
Experimental Protocols
The following are detailed, generalized protocols for the Buchwald-Hartwig amination of this compound. Note: These protocols are based on established procedures for similar substrates and may require optimization of catalyst, ligand, base, solvent, temperature, and reaction time for the specific target transformation. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Protocol 1: General Procedure for Coupling with Secondary Amines
This protocol is adapted from established procedures for the amination of 3-bromopyridines with secondary amines like morpholine or piperidine.
Materials:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Palladium(II) Acetate and Xantphos.
-
Under a counterflow of inert gas, add the sodium tert-butoxide.
-
Seal the Schlenk tube, and evacuate and backfill with inert gas (repeat this three times).
-
Add anhydrous toluene via syringe.
-
Add this compound to the reaction mixture.
-
Finally, add the secondary amine via syringe.
-
Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methoxy-4-methylpyridin-3-amine.
Protocol 2: General Procedure for Coupling with Primary Amines
This protocol is adapted from procedures for the amination of 3-bromo-2-aminopyridines with primary amines, utilizing a more specialized ligand and base combination.
Materials:
-
This compound (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.2 equiv)
-
BrettPhos Pd G3 Precatalyst (2-4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS) (1.0 M solution in THF, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the BrettPhos Pd G3 precatalyst and this compound.
-
Seal the Schlenk tube, and evacuate and backfill with inert gas (repeat this three times).
-
Add anhydrous THF via syringe.
-
Add the primary amine to the reaction mixture via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the LiHMDS solution dropwise via syringe.
-
After the addition is complete, remove the ice bath and place the Schlenk tube in a preheated oil bath at 65-80 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methoxy-4-methylpyridin-3-amine.
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Catalytic Cycle of Buchwald-Hartwig Amination
The diagram below illustrates the key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes and Protocols for Sonogashira Coupling of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the Sonogashira coupling of 3-Bromo-2-methoxy-4-methylpyridine with terminal alkynes. The Sonogashira reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This methodology is of significant interest in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The protocols and data presented herein are based on established procedures for structurally similar substituted bromopyridines and serve as a comprehensive guide for reaction setup, optimization, and execution.
General Reaction Scheme
The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base to yield the corresponding 3-alkynyl-2-methoxy-4-methylpyridine derivative.
Data Presentation: Representative Sonogashira Coupling Conditions for Substituted Bromopyridines
While specific quantitative data for the Sonogashira coupling of this compound is not extensively available in the cited literature, the following table summarizes optimized conditions and yields for the coupling of various terminal alkynes with the structurally related 2-amino-3-bromopyridines. These conditions are expected to be a good starting point for the optimization of reactions with this compound. The data is adapted from a study by Zhu, et al.[3]
Table 1: Optimized Sonogashira Coupling of 2-Amino-3-bromopyridines with Various Terminal Alkynes [3]
| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 95 |
| 3 | 4-Methoxyphenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 93 |
| 4 | 4-Chlorophenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 92 |
| 5 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85 |
| 6 | 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 78 |
| 7 | 2-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88 |
Reaction conditions: 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), and Et₃N (1 mL) in DMF (2 mL) at 100°C for 3 hours under a nitrogen atmosphere. Yields are for the isolated product after column chromatography.[3]
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of substituted bromopyridines and should be optimized for the specific substrate and alkyne.[3][4]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., Triphenylphosphine, PPh₃), if required by the palladium catalyst
-
Anhydrous amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))
-
Anhydrous, degassed solvent (e.g., N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or other suitable reaction vessel
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., 2.5 mol%), the phosphine ligand (if needed, e.g., 5 mol%), and copper(I) iodide (e.g., 5 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous, degassed solvent (e.g., DMF, 2.0 mL per 0.5 mmol of aryl halide), followed by this compound (1.0 equiv) and the amine base (e.g., Et₃N, 2-3 equiv).
-
Stirring and Alkyne Addition: Stir the mixture at room temperature for approximately 30 minutes. Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between room temperature and 100°C) and stir for the required time (typically 3-24 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-methoxy-4-methylpyridine.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Sonogashira coupling experiment.
Caption: General workflow for the Sonogashira coupling reaction.
Catalytic Cycle Diagram
This diagram outlines the generally accepted catalytic cycle for the copper-co-catalyzed Sonogashira reaction.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
References
Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[2] 3-Bromo-2-methoxy-4-methylpyridine is a valuable heterocyclic building block in medicinal chemistry and agrochemical development. Its derivatization via the Heck reaction allows for the introduction of diverse vinyl functionalities, leading to the construction of novel molecular scaffolds with potential biological activity.
This document provides a detailed protocol for the Heck reaction involving this compound. The procedures outlined are based on established methodologies for structurally similar bromopyridine derivatives and offer a robust starting point for reaction optimization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 717843-51-1 | |
| Molecular Formula | C₇H₈BrNO | |
| Molecular Weight | 202.05 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Purity | Typically ≥97% |
General Heck Reaction Protocol
This protocol is a general guideline for the Heck coupling of this compound with a generic alkene. Optimal conditions may vary depending on the specific alkene used.
Reaction Scheme:
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Alkene (e.g., Styrene, n-Butyl acrylate) (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%)
-
Ligand (e.g., PPh₃, P(o-tolyl)₃, Xantphos) (2-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOtBu) (1.5 - 2.0 equiv.)
-
Anhydrous Solvent (e.g., DMF, Dioxane, Toluene, Acetonitrile) (3-5 mL)
-
Inert Gas (Argon or Nitrogen)
-
Schlenk flask or sealed tube
Experimental Procedure:
-
To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound, the palladium catalyst, and the ligand.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe.
-
Add the base and the alkene to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of various bromopyridines, which can be adapted for this compound.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18-24 | Good (est.)¹ |
| 2 | n-Butyl Acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 110 | 12-18 | Good (est.)¹ |
| 3 | Styrene | Pd₂(dba)₃ (1) | Xantphos (4) | NaOtBu (1.4) | Toluene | 100 | 8-16 | Good (est.)² |
| 4 | Methyl Acrylate | Pd(OAc)₂ (10) | Supramolecular Ligand L (20) | K₂CO₃ (3.0) | Toluene | 130 | 1 | 50-59³ |
¹ Estimated based on protocols for 2-Bromo-4-methylpyridine. ² Estimated based on protocols for 2-Bromo-4-methylpyridine with a different ligand system. ³ Yields reported for the reaction of 3-bromopyridine with methyl acrylate using a specialized supramolecular ligand.
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow
The following diagram illustrates the general laboratory workflow for performing the Heck reaction.
Caption: General workflow for the Heck reaction.
Catalytic Cycle of the Heck Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Heck reaction.
Caption: The catalytic cycle of the Heck reaction.
Troubleshooting
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst like Pd₂(dba)₃. |
| Poorly soluble base | Use a more soluble base or a different solvent system. | |
| Insufficient temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of Homocoupled Byproducts | High catalyst loading | Decrease the catalyst loading to 0.5-1 mol%. |
| High temperature | Attempt the reaction at a lower temperature for a longer duration. | |
| Protodebromination | Presence of water or protic impurities | Ensure all reagents and solvents are anhydrous. |
| Formation of palladium hydride species | Screen different bases and anhydrous solvents. |
Safety Information
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts can be pyrophoric. Handle with care under an inert atmosphere.
-
This compound is a brominated organic compound and should be handled with appropriate personal protective equipment (gloves, safety glasses).
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing as crucial scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of pyridine rings allows for the fine-tuning of molecular properties, influencing potency, selectivity, and pharmacokinetic profiles. 3-Bromo-2-methoxy-4-methylpyridine is a versatile starting material, offering a reactive handle for various palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position is amenable to substitution, while the methoxy and methyl groups influence the electronic and steric properties of the ring, which can be crucial for biological activity.
This document provides detailed protocols and application notes for the synthesis of a variety of substituted pyridines from this compound, focusing on key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. The resulting compounds have potential applications in drug discovery, particularly as inhibitors of key signaling pathways implicated in inflammation and cancer, such as the p38 MAPK and COX-2 pathways.
I. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. For this compound, these reactions provide a direct route to introduce aryl, heteroaryl, amino, alkynyl, and cyano functionalities. The following sections detail generalized protocols based on established procedures for structurally similar bromopyridines. Optimization may be required for the specific substrate.
A. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-methoxy-4-methylpyridines
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid or ester.[1][2][3][4][5][6] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.
Reaction Scheme:
General Suzuki-Miyaura Coupling Reaction.
Table 1: Comparison of Suzuki-Miyaura Reaction Conditions for Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (3 mol%) | K₃PO₄ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85 | For coupling of 3-bromo-2-methylpyridine with phenylboronic acid.[7] |
| Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (3 equiv) | Toluene | 100 | 16 | 92 | For coupling with 4-methoxyphenylboronic acid.[7] |
| Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%) | Cs₂CO₃ (2.5 equiv) | THF | 80 | 18 | 88 | For coupling with 3-thienylboronic acid.[7] |
| PdCl₂(dppf) (3 mol%) | K₂CO₃ (2 equiv) | 1,4-Dioxane/H₂O (4:1) | 80-100 | 4-12 | 70-95 | General conditions for various arylboronic acids.[3] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental workflow for Suzuki-Miyaura coupling.
B. Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methoxy-4-methylpyridines
The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[1][8][9][10][11][12][13][14] This reaction allows for the introduction of a wide range of primary and secondary amines.
Reaction Scheme:
General Buchwald-Hartwig Amination Reaction.
Table 2: Comparison of Buchwald-Hartwig Amination Conditions for Bromopyridines
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 60 | For coupling of 2-bromo-6-methylpyridine with a diamine.[8][9] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | 110 | 12 | 50-99 | Solvent-free conditions have also been reported with high efficiency.[15] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | LiOtBu | 1,4-Dioxane | 100 | 24 | ~98 | For coupling with carbazole.[1] |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 24 | ~95 | For coupling with diphenylamine.[1] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure and may require optimization for specific amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu, 1.5-2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add this compound and the amine.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
C. Sonogashira Coupling: Synthesis of 3-Alkynyl-2-methoxy-4-methylpyridines
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes.[7][16][17][18][19]
Reaction Scheme:
General Sonogashira Coupling Reaction.
Table 3: Comparison of Sonogashira Coupling Conditions for Bromopyridines
| Palladium Catalyst | Copper Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (4 mol%) | Et₃N (3 equiv) | THF | RT-60 | 4-12 | 70-95 | General conditions for various terminal alkynes.[7] |
| Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 72-96 | For coupling of 2-amino-3-bromopyridines.[16] |
| Pd(PPh₃)₄ (15 mol%) | CuI (30 mol%) | Et₃N | THF | RT | 16 | 43-97 | For coupling of a fluorocyanopyridine. |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)
-
Copper(I) iodide (CuI, 4-5 mol%)
-
Base (e.g., Et₃N or DIPEA, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or gently heat (e.g., 40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
D. Cyanation: Synthesis of 2-Methoxy-4-methylpyridine-3-carbonitrile
The introduction of a nitrile group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation offers a direct method for this conversion from aryl halides.[20][21]
Reaction Scheme:
General Palladium-Catalyzed Cyanation Reaction.
Table 4: Comparison of Cyanation Reaction Conditions for Aryl Bromides
| Cyanide Source | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Zn(CN)₂ | Pd(PPh₃)₄ (5 mol%) | DMF | 80-120 | 2-6 | 75-95 | A common and effective cyanide source.[7] |
| K₄[Fe(CN)₆] | Pd(OAc)₂ (2 mol%) | NMP | 120-140 | < 5 | 83-96 | A non-toxic cyanide source.[20] |
| NaCN | Pd(OAc)₂ / t-Bu₃P | MeCN/THF | 80 | 1-3 | 80-98 | Fast reaction times with a simple cyanide source.[21] |
Experimental Protocol: Cyanation
Materials:
-
This compound (1.0 equiv)
-
Cyanide source (e.g., Zn(CN)₂, 0.6 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Anhydrous and degassed solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound and the cyanide source.
-
Add the palladium catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture and pour it into a stirred aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography or recrystallization.
II. Biological Relevance and Signaling Pathways
Substituted pyridines are prevalent in many clinically approved drugs and are known to interact with a variety of biological targets. In particular, 2-methoxypyridine and related scaffolds have been identified as key components of inhibitors for protein kinases and cyclooxygenase (COX) enzymes, which are critical nodes in cellular signaling pathways.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
The p38 MAPK signaling pathway plays a central role in regulating inflammatory responses and is implicated in various diseases, including cancer and autoimmune disorders.[22][23][24][25] Inhibition of p38α MAPK is a validated therapeutic strategy. Certain substituted pyridines have been shown to be potent p38 MAPK inhibitors. The pyridine nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase domain.
Inhibition of the p38 MAPK signaling pathway.
Cyclooxygenase-2 (COX-2) Pathway
COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 over COX-1 is a major goal in the development of anti-inflammatory drugs to reduce gastrointestinal side effects.[26][27][28][29][30] Many selective COX-2 inhibitors feature a central heterocyclic ring, and substituted pyridines have been successfully developed for this purpose.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. chemimpex.com [chemimpex.com]
- 10. mdpi.com [mdpi.com]
- 11. kbfi.ee [kbfi.ee]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation method of 3-amino-4-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sonogashira Coupling [organic-chemistry.org]
- 20. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 21. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 22. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. selleckchem.com [selleckchem.com]
- 25. ijmphs.com [ijmphs.com]
- 26. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Bromo-2-methoxy-4-methylpyridine in the Synthesis of Potent PDE4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. It is predominantly expressed in inflammatory and immune cells, where it hydrolyzes cAMP, a key second messenger involved in modulating inflammatory responses. Inhibition of PDE4 leads to an elevation of intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines and mediators. This mechanism has established PDE4 as a significant therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.
3-Bromo-2-methoxy-4-methylpyridine is a key heterocyclic building block in the synthesis of a novel class of potent and selective PDE4 inhibitors. Its specific substitution pattern allows for the strategic introduction of various functionalities to optimize potency, selectivity, and pharmacokinetic properties of the final compounds. This document provides detailed application notes on the role of this compound in the synthesis of these inhibitors, along with experimental protocols for their synthesis and biological evaluation.
PDE4 Signaling Pathway and Mechanism of Inhibition
The inhibition of PDE4 enzymes results in the accumulation of intracellular cAMP. This elevation in cAMP levels activates Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP-response element-binding protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of genes involved in the inflammatory response, ultimately leading to a reduction in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-2 (IL-2), and interferon-gamma (IFN-γ).
Synthesis of a Pyridine-Based PDE4 Inhibitor
A common and effective method for the synthesis of pyridine-based PDE4 inhibitors from this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the brominated pyridine and a suitable boronic acid or ester, enabling the construction of the core biaryl scaffold of the inhibitor.
Experimental Workflow for Synthesis
The general workflow for the synthesis of a representative PDE4 inhibitor using a Suzuki coupling reaction is outlined below.
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyridine-Based PDE4 Inhibitor via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the synthesis of a biaryl PDE4 inhibitor starting from this compound and a functionalized arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(1H-1,2,4-triazol-1-ylmethyl)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Add the palladium catalyst (3-5 mol%) to the flask. Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure PDE4 inhibitor.
-
Characterization: Confirm the structure of the final compound using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Protocol 2: In Vitro PDE4 Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC₅₀ value) of the synthesized compound against a specific PDE4 isoform (e.g., PDE4B). A common method is a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human PDE4B enzyme
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Synthesized inhibitor compound
-
Reference PDE4 inhibitor (e.g., Roflumilast)
-
384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor and the reference inhibitor in DMSO.
-
Assay Plate Preparation: In a 384-well plate, add the diluted inhibitors. Include controls for no inhibitor (DMSO only) and no enzyme.
-
Enzyme Addition: Add the diluted PDE4B enzyme solution to all wells except the "no enzyme" control.
-
Pre-incubation: Pre-incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Initiate the reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate at 37 °C for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add detection reagents according to the assay kit manufacturer's instructions. This typically involves a binding agent that binds to the hydrolyzed product (5'-AMP), leading to a change in fluorescence polarization.
-
Data Acquisition: Read the plate on a fluorescence polarization plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC₅₀ value by fitting the dose-response data to a suitable sigmoidal curve.
Protocol 3: Cellular Assay for Anti-Inflammatory Activity (TNF-α Release)
This protocol describes a method to assess the anti-inflammatory effect of the synthesized PDE4 inhibitor in a cellular context by measuring the inhibition of TNF-α release from stimulated human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Lipopolysaccharide (LPS)
-
Synthesized inhibitor compound
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Isolate PBMCs from healthy donor blood and seed them in a 96-well plate at a density of 1 x 10⁶ cells/mL in culture medium supplemented with FBS.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the synthesized inhibitor for 1 hour.
-
Cell Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated control. Determine the IC₅₀ value for the inhibition of TNF-α release.
Data Presentation
The following tables summarize representative data for a class of pyridine-based PDE4 inhibitors synthesized using methodologies similar to those described above.
Table 1: In Vitro PDE4B Inhibitory Activity
| Compound ID | Structure | PDE4B IC₅₀ (nM) |
| Inhibitor A | Pyridine-Aryl Scaffold | 15 |
| Inhibitor B | Pyridine-Heteroaryl Scaffold | 8 |
| Roflumilast | (Reference) | 2 |
Note: The IC₅₀ values are representative for this class of compounds and may vary based on the specific substitutions on the aryl/heteroaryl ring.
Table 2: Cellular Anti-Inflammatory Activity
| Compound ID | Inhibition of LPS-induced TNF-α release in PBMCs (IC₅₀, nM) |
| Inhibitor A | 25 |
| Inhibitor B | 12 |
| Roflumilast | 5 |
Note: Cellular potency is a key indicator of the potential therapeutic efficacy of the synthesized inhibitors.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a novel class of potent PDE4 inhibitors. The synthetic route, primarily utilizing the Suzuki-Miyaura cross-coupling reaction, is robust and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The provided protocols for synthesis, in vitro enzyme inhibition, and cellular anti-inflammatory activity assays offer a comprehensive framework for the discovery and development of new therapeutic agents targeting PDE4 for the treatment of a range of inflammatory disorders. Researchers are encouraged to adapt and optimize these protocols for their specific research needs.
Application of 3-Bromo-2-methoxy-4-methylpyridine in Agrochemical Synthesis
Abstract
3-Bromo-2-methoxy-4-methylpyridine is a key heterocyclic building block utilized in the synthesis of advanced agrochemicals. Its unique substitution pattern, featuring a reactive bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 4-position, allows for versatile functionalization through various organic reactions. This application note details the use of this compound in the synthesis of potent pyridyl-pyrazole fungicides, a class of agrochemicals known for their efficacy as Succinate Dehydrogenase Inhibitors (SDHI). A comprehensive experimental protocol for a representative Suzuki-Miyaura coupling reaction is provided, along with quantitative data and visualizations to support researchers in the field of agrochemical development.
Introduction
The pyridine scaffold is a prevalent structural motif in a multitude of commercial agrochemicals, including herbicides, insecticides, and fungicides. The functionalization of the pyridine ring allows for the fine-tuning of a molecule's biological activity, selectivity, and physicochemical properties. This compound serves as a valuable intermediate, with the bromine atom providing a convenient handle for carbon-carbon bond formation through cross-coupling reactions. This enables the linkage of the pyridine core to other biologically active moieties, such as pyrazoles, to generate novel agrochemical candidates.
One of the most significant applications of this intermediate is in the development of pyridyl-pyrazole fungicides. These compounds often exhibit their fungicidal properties by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi. This disruption of the fungal respiratory process leads to a cessation of energy production and ultimately, cell death.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is in the creation of pyridyl-pyrazole fungicides. The synthesis of these complex molecules is most commonly achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a crucial carbon-carbon bond between the pyridine ring of this compound and a suitably functionalized pyrazole boronic acid or its ester.
Pyridyl-Pyrazole Fungicides (SDHIs)
-
Mechanism of Action: These fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex (also known as complex II) in the mitochondrial electron transport chain. This binding event blocks the oxidation of succinate to fumarate, a key step in the Krebs cycle and cellular respiration. The resulting depletion of ATP leads to the inhibition of fungal growth and spore germination.
-
Synthesis Strategy: The core structure of these fungicides is assembled by coupling this compound with a pyrazole derivative, typically a pyrazole-4-boronic acid or a pyrazole-4-boronic acid pinacol ester. The substituents on the pyrazole ring can be varied to optimize the fungicidal spectrum and potency.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling reaction between a substituted bromopyridine and a pyrazole boronic acid, which is analogous to the synthesis of a pyridyl-pyrazole fungicide from this compound.
| Parameter | Value | Reference |
| Starting Material 1 | This compound | N/A |
| Starting Material 2 | (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid | N/A |
| Catalyst | Pd(PPh₃)₄ (Palladium(0) tetrakis(triphenylphosphine)) | [1] |
| Base | K₂CO₃ (Potassium Carbonate) | [1] |
| Solvent | 1,4-Dioxane/Water (4:1) | [1] |
| Reaction Temperature | 90-100 °C | [1] |
| Reaction Time | 12-18 hours | [1] |
| Typical Yield | 75-90% | [1] |
| Product Purity | >95% (after chromatography) | N/A |
Experimental Protocols
This section provides a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a pyridyl-pyrazole fungicide.
Synthesis of 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-4-methylpyridine
Materials:
-
This compound (1.0 eq)
-
(1,3-dimethyl-1H-pyrazol-4-yl)boronic acid (1.2 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate with oil bath
-
Inert atmosphere setup (e.g., Schlenk line)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 202 mg), (1,3-dimethyl-1H-pyrazol-4-yl)boronic acid (1.2 mmol, 168 mg), potassium carbonate (2.0 mmol, 276 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Add 8 mL of anhydrous, degassed 1,4-dioxane and 2 mL of degassed water to the flask via syringe.
-
Degassing: Purge the reaction mixture with a gentle stream of argon or nitrogen for 15-20 minutes to ensure the removal of any dissolved oxygen.
-
Reaction: Heat the reaction mixture to 95 °C in a preheated oil bath and stir vigorously for 16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 3-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methoxy-4-methylpyridine.
Visualizations
Signaling Pathway
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-4-methylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 3-Bromo-2-methoxy-4-methylpyridine synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges in your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when utilizing a Sandmeyer-type reaction from a 2-amino-4-methylpyridine precursor, followed by methoxylation.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Brominated Intermediate | 1. Incomplete diazotization: The conversion of the amino group to the diazonium salt is not complete.[1] 2. Decomposition of the diazonium salt: Diazonium salts can be unstable, especially at elevated temperatures.[1] 3. Sub-optimal reaction temperature: Temperature control is critical for the stability of the diazonium intermediate. | 1. Ensure slow, dropwise addition of the nitrite solution at a low temperature (typically -10°C to 0°C). Use a starch-iodide paper test to check for the presence of excess nitrous acid, which indicates the completion of the diazotization.[1] 2. Use the generated diazonium salt immediately in the subsequent step. Avoid letting it warm up. 3. Maintain a consistently low temperature throughout the diazotization and the addition of the bromine source. |
| Formation of Phenolic Impurities (e.g., 2-hydroxy-4-methylpyridine derivatives) | The diazonium salt intermediate is reacting with water. | 1. While the reaction is often performed in an aqueous acidic medium, ensure that all other reagents and solvents are as anhydrous as possible. 2. Perform the reaction at a low temperature to minimize the rate of this side reaction.[2] |
| Presence of Di-brominated Byproducts | 1. Excess of brominating agent: Using too much bromine or another brominating source.[2] 2. Reaction temperature is too high. | 1. Carefully control the stoichiometry of the brominating agent. 2. Maintain the recommended low temperature during the addition of the bromine source. |
| Unreacted Starting Material Detected in Product | 1. Insufficient amount of sodium nitrite. [2] 2. Inefficient mixing of reagents. [2] | 1. Ensure the correct stoichiometry of sodium nitrite is used.[2] 2. Maintain vigorous stirring throughout the addition of reagents.[2] |
| Low Yield in Methoxylation Step | 1. Inefficient nucleophilic substitution. 2. Decomposition of the starting bromopyridine. | 1. Ensure a strong enough base (e.g., sodium methoxide) and an appropriate solvent (e.g., methanol) are used. 2. Monitor the reaction temperature and time to avoid degradation. |
| Difficult Purification | Presence of multiple, closely-related byproducts (e.g., isomers). | Utilize flash column chromatography with a carefully selected eluent system for effective separation.[3] If the product is a solid, recrystallization may be an effective purification method.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective method is a multi-step synthesis starting from an appropriate aminopyridine. This typically involves a Sandmeyer-type reaction to introduce the bromine atom, followed by a nucleophilic substitution to introduce the methoxy group. The precise starting material and order of steps can be varied.
Q2: What are the primary impurities I should expect in the synthesis?
The main impurities can include isomeric byproducts (e.g., bromination at a different position), di-brominated byproducts from over-bromination, and phenolic byproducts if the diazonium salt intermediate reacts with water.[2] Unreacted starting materials may also be present.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the consumption of the starting material and the formation of the product.[4] High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q4: What is the best way to purify the final product?
Flash column chromatography is often the most effective method for separating the desired product from structurally similar impurities.[3] If the final product is a solid, recrystallization from a suitable solvent can be an excellent technique for achieving high purity.[2]
Q5: Could the quality of my reagents be affecting the yield?
Absolutely. The purity of your starting materials and reagents is crucial. For instance, using old or decomposed brominating agents can lead to undesired side reactions and lower yields. It is recommended to use high-purity reagents from a reliable supplier.[5]
Data Presentation
The following table summarizes reaction conditions for the synthesis of related brominated and methoxylated pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Starting Material | Key Reagents | Reaction Temperature | Reaction Time | Yield (%) | Reference Compound |
| 2-methoxy-4-methyl-3-nitropyridine | Br₂, Sodium Acetate, Acetic Acid | 80°C | 12 h | 82.2 | 5-Bromo-2-methoxy-4-methyl-3-nitropyridine[4] |
| 4-methyl-3-aminopyridine | HBr, Bromine, Sodium Nitrite | -10°C to 0°C | Not specified | High | 3-bromo-4-methylpyridine[6] |
| 2-methyl-4-aminopyridine | 48% HBr, Bromine, Sodium Nitrite | -5°C to 20°C | ~1.5 h | 95 | 4-methyl-3-bromopyridine[3] |
| 4-methylpyridine | AlCl₃, KBr, Bromine | 120°C | 26 h | 57 | 3-bromo-4-methylpyridine[3] |
| 2-Amino-4-methylpyridine | HBr, Br₂, NaNO₂ | -20°C to RT | 6 h | 86 | 2-Bromo-4-methylpyridine[7] |
| 2-methoxy-4-aminopyridine | 48% HBr, Sodium Nitrite | -10°C to RT | 16.5 h | 95 | 4-Bromo-2-methoxypyridine[8] |
Experimental Protocols
Below is a plausible, detailed experimental protocol for the synthesis of this compound, constructed from established procedures for analogous compounds. Note: This is a representative protocol and may require optimization.
Step 1: Synthesis of 3-Bromo-2-amino-4-methylpyridine (via Sandmeyer-type reaction)
-
In a suitable reaction vessel, dissolve 2-amino-4-methylpyridine in 48% hydrobromic acid.
-
Cool the mixture to between -10°C and -5°C using an appropriate cooling bath (e.g., ice-salt or dry ice-acetone).
-
Slowly add a solution of bromine in hydrobromic acid dropwise to the reaction mixture, ensuring the temperature is maintained.
-
After the addition of bromine is complete, continue to stir the mixture at the same low temperature for a specified period.
-
In a separate beaker, prepare an aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution in batches to the reaction mixture, carefully maintaining the low temperature.
-
Allow the reaction mixture to gradually warm to room temperature over a period of several hours.
-
Cool the mixture to 0°C and carefully adjust the pH to be alkaline (e.g., pH 9) by adding a concentrated sodium hydroxide solution.[3]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[3][7]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 3-Bromo-2-amino-4-methylpyridine.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide in methanol. This can be done by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.
-
To the sodium methoxide solution, add the crude 3-Bromo-2-amino-4-methylpyridine from the previous step.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: Purification of 3-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-Bromo-2-methoxy-4-methylpyridine by column chromatography.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography purification of this compound.
Issue 1: Poor separation of the target compound from impurities.
-
Question: I'm running a column, but my fractions are all mixed, and I can't get pure this compound. What should I do?
-
Answer: Poor separation can stem from several factors. A primary step in troubleshooting is to optimize the eluent system.[1] You can use Thin-Layer Chromatography (TLC) to test various solvent mixtures to find the optimal mobile phase that provides good separation between your product and the impurities.[1] For pyridine derivatives, a common starting point is a mixture of ethyl acetate and hexanes.[2][3][4] Another potential issue is column overloading; using too much crude product for the column size can lead to broad bands and poor separation.[1] A general guideline is to load an amount of crude material that is about 1-5% of the weight of the silica gel.[1] Finally, ensure your column is packed properly, as air bubbles or cracks can cause channeling and lead to inefficient separation.[1]
Issue 2: The compound is not eluting from the column.
-
Question: I've been running my column for a while, but I can't detect my compound in the collected fractions. What could be the problem?
-
Answer: There are a few possibilities if your compound is not eluting. The compound may have decomposed on the silica gel.[5] You can test for this by spotting your compound on a TLC plate with silica gel and letting it sit for a while to see if a new spot appears.[5] It's also possible that the solvent system you are using is not polar enough to move the compound down the column. Try increasing the polarity of your eluent.[5] In some cases, the fractions may be too dilute to detect the compound.[5] Try concentrating a few fractions in the expected elution range and re-analyzing them by TLC.[5]
Issue 3: The compound streaks or "tails" on the TLC plate and during column elution.
-
Question: My compound is showing significant tailing on the TLC plate and the elution from the column is very broad. How can I resolve this?
-
Answer: Tailing is often an issue with polar compounds like pyridine derivatives on silica gel. This can sometimes be mitigated by adding a small amount of a basic modifier, like triethylamine (e.g., 0.1-1%), to the eluent system. This can help to deactivate the acidic sites on the silica gel that may be interacting with the basic pyridine nitrogen. Another strategy is to switch to a different stationary phase, such as alumina.[5]
Issue 4: The compound appears to be decomposing on the column.
-
Question: I suspect my this compound is degrading during chromatography. How can I prevent this?
-
Answer: If your compound is unstable on silica gel, you can try deactivating the silica gel to reduce its acidity.[5] Alternatively, using a less acidic stationary phase like alumina might be a solution.[5] Running the column more quickly ("flash" chromatography) can also minimize the time the compound is in contact with the stationary phase, potentially reducing degradation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: For many pyridine derivatives, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[2][3] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. It is crucial to first determine the optimal solvent system by running TLC plates with different solvent ratios.[2]
Q2: What type of stationary phase should I use?
A2: Silica gel (230-400 mesh) is the most commonly used stationary phase for column chromatography of organic compounds, including pyridine derivatives.[2][3] If your compound shows instability or significant tailing on silica, you might consider using alumina.[5]
Q3: How much crude material can I load onto my column?
A3: A general rule of thumb is that the amount of crude material should be about 1-5% of the weight of the silica gel used.[1] Overloading the column is a common reason for poor separation.[1]
Q4: How can I effectively load my sample onto the column?
A4: There are two common methods for loading your sample: wet loading and dry loading. For wet loading, dissolve your sample in a minimal amount of the eluent or a slightly more polar solvent and carefully add it to the top of the column.[1][6] If your compound has poor solubility in the eluent, dry loading is a better option.[6] To do this, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder, which you can then add to the top of your packed column.[6]
Q5: How do I monitor the progress of my column chromatography?
A5: The separation should be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[3] Spot the collected fractions on a TLC plate to identify which ones contain your pure product.[3] Fractions containing the pure compound should then be combined.[3]
Experimental Protocol: Flash Column Chromatography
This protocol is a general procedure for the purification of this compound and should be optimized based on preliminary TLC analysis.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[3]
-
Eluent system (e.g., hexane/ethyl acetate gradient, determined by TLC)[2][3]
-
Chromatography column
-
Sand
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp[3]
Procedure:
-
Preparation of the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).[1]
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% hexane).[3]
-
Carefully pour the silica gel slurry into the column, avoiding the formation of air bubbles.[1]
-
Gently tap the column to ensure even packing.[1]
-
Add another thin layer of sand on top of the silica gel.[1]
-
Drain the excess eluent until the solvent level is just at the top of the sand layer.[1]
-
-
Sample Loading:
-
Elution and Fraction Collection:
-
Analysis and Product Isolation:
Quantitative Data Summary
The following table provides suggested starting parameters for the column chromatography of this compound. Actual values may vary depending on the specific impurities present.
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most applications.[2][3] Consider alumina if the compound is unstable on silica.[5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.[2][3] The optimal ratio should be determined by TLC. |
| TLC Visualization | UV lamp (254 nm) | Pyridine derivatives are typically UV active. |
| Expected Rf Value | 0.2 - 0.4 in the collection solvent | Aim for an Rf in this range for good separation on the column. |
| Sample Load | 1-5 g of crude material per 100 g of silica gel | Overloading can lead to poor separation.[1] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography.
References
Technical Support Center: 3-Bromo-2-methoxy-4-methylpyridine Reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-4-methylpyridine. The focus is on identifying and mitigating common byproducts in key synthetic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) involving this compound?
A1: When using this compound in palladium-catalyzed cross-coupling reactions, three principal byproducts are frequently observed. Understanding their origin is key to optimizing your reaction conditions.
-
Homocoupling Product (Dimer): This involves the coupling of two molecules of one of the reactants. For instance, in Suzuki-Miyaura coupling, the homocoupling of the boronic acid partner is a common side reaction, often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[1] The homocoupling of the bromopyridine itself can also occur.
-
Protodebromination (Hydrodehalogenation) Product: This is the product where the bromine atom on the pyridine ring is replaced by a hydrogen atom, yielding 2-methoxy-4-methylpyridine . This side reaction can become an issue with electron-rich aryl halides and highly active catalysts.[2]
-
Demethylation/Hydrolysis Product: The 2-methoxy group can be cleaved, especially under acidic or harsh thermal conditions, leading to the formation of 3-Bromo-4-methylpyridin-2(1H)-one . Pyridones can also be formed from rearrangements of pyridine-N-oxides, a different synthetic route.[3]
| Byproduct Name | Chemical Structure | Common Cause(s) |
| Homocoupled Bipyridine | 2,2'-dimethoxy-4,4'-dimethyl-3,3'-bipyridine | Presence of O₂, premature reduction of Pd(II) precatalyst.[1][4] |
| Protodebromination Product | 2-methoxy-4-methylpyridine | Protic impurities, formation of palladium hydride species, high temperatures.[2][4] |
| Pyridone Product | 3-Bromo-4-methylpyridin-2(1H)-one | Acidic conditions, high heat, presence of water.[3] |
Q2: I am observing a significant amount of the homocoupled bipyridine byproduct in my Suzuki-Miyaura reaction. How can I minimize its formation?
A2: Homocoupling is a frequent issue in Suzuki-Miyaura couplings.[5] It is often caused by oxygen in the reaction mixture, which can lead to the oxidative homocoupling of the boronic acid.[1] Additionally, if a Pd(II) precatalyst is used, its reduction to the active Pd(0) can sometimes initiate homocoupling.[4]
Troubleshooting Strategies:
| Strategy | Recommended Action | Rationale |
| Improve Inert Atmosphere | Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles (at least three) are highly effective. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[6] | This minimizes the presence of dissolved oxygen, a key contributor to the oxidative homocoupling of boronic acids.[7] |
| Use a Pd(0) Catalyst Source | If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃.[4] | This bypasses the in-situ reduction step which can sometimes favor homocoupling pathways before the main catalytic cycle begins.[1] |
| Add a Mild Reducing Agent | The addition of a mild reducing agent, like potassium formate, has been shown to suppress homocoupling.[7] | This helps to minimize the concentration of free Pd(II) species that can promote the undesired dimerization.[8] |
| Adjust Stoichiometry | While a slight excess of the boronic acid is typical (1.1-1.2 equiv.), avoid using a large excess, which can increase the statistical likelihood of homocoupling.[4] | Optimizing the ratio of coupling partners can favor the desired cross-coupling pathway. |
| Control Temperature | Elevated temperatures can sometimes promote side reactions. Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.[4] | Milder conditions can increase the selectivity for the desired product. |
Below is a logic diagram to guide the selection of conditions to minimize homocoupling.
References
Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to optimize the Suzuki coupling reaction of 3-Bromo-2-methoxy-4-methylpyridine.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
Low or no yield is a common challenge, often stemming from the electronic properties of the substituted pyridine. The electron-donating methoxy group at the 2-position can increase the electron density of the pyridine ring, potentially affecting the catalytic cycle.
| Potential Cause | Recommended Solution |
| Inefficient Oxidative Addition | The C-Br bond at the 3-position might be less reactive due to the electron-rich nature of the pyridine ring. Consider using a more active catalyst system. Buchwald ligands such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can be highly effective for electron-rich aryl bromides. |
| Catalyst Inhibition | The pyridine nitrogen and the adjacent methoxy group can chelate with the palladium catalyst, leading to deactivation. Employing bulky, electron-rich phosphine ligands can sterically hinder this coordination and maintain catalyst activity. |
| Poor Transmetalation | The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step. Ensure the appropriate base is used to activate the boronic acid. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. |
| Protodeboronation of Boronic Acid | The boronic acid can be susceptible to decomposition, especially in the presence of water and strong bases. Consider using a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt as the coupling partner. |
Issue 2: Significant Byproduct Formation
The presence of unwanted byproducts can complicate purification and reduce the overall yield of the desired product.
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen. | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
| Debromination of Starting Material | The bromo-group is replaced by a hydrogen atom. | This can be caused by certain catalyst/ligand combinations or impurities. Screening different phosphine ligands or using a pre-catalyst can mitigate this. Ensure the purity of the starting material. |
| Protodeboronation | The boronic acid is converted back to the corresponding arene. | Use anhydrous solvents and consider milder bases like K₂CO₃ or KF. Running the reaction at a lower temperature might also reduce the rate of this side reaction. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst system is recommended for the Suzuki coupling of this compound?
A1: For electron-rich and potentially chelating substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are highly recommended. Good starting points include:
-
Pd₂(dba)₃ / SPhos or XPhos: This combination is known for its high activity with challenging substrates.
-
Pd(PPh₃)₄: A classic and often effective catalyst, though it may be less efficient than more modern ligand systems for this specific substrate.
-
PdCl₂(dppf): Another reliable catalyst, particularly when using boronic acids.
A catalyst screening is often the best approach to identify the optimal system for your specific coupling partners.
Q2: What is the best base to use for this reaction?
A2: The choice of base is critical for activating the boronic acid. For this substrate, inorganic bases are generally preferred. A screening of bases is advisable, but good options to start with are:
-
K₃PO₄ (Potassium Phosphate): Often provides excellent results, especially in anhydrous conditions.
-
Cs₂CO₃ (Cesium Carbonate): A strong base that can be very effective but is more expensive.
-
K₂CO₃ (Potassium Carbonate): A common and cost-effective choice that can provide good yields.
Q3: Should I use a boronic acid or a boronic ester?
A3: While boronic acids are more reactive, they are also more prone to protodeboronation.[1] Boronic esters, such as pinacol esters, offer greater stability and can be advantageous if you are experiencing issues with boronic acid decomposition.[2] If low yields are persistent with the boronic acid, switching to the corresponding pinacol ester is a recommended troubleshooting step.
Q4: What solvent system is most appropriate?
A4: The choice of solvent depends on the solubility of your substrates and the chosen base. Common solvent systems for Suzuki couplings of pyridines include:
-
1,4-Dioxane / Water (e.g., 4:1 or 5:1): A very common and effective mixture.
-
Toluene / Water: Another widely used biphasic system.
-
Anhydrous solvents (e.g., Toluene, Dioxane, THF): Recommended if protodeboronation is a significant issue.
Ensure all solvents are thoroughly degassed prior to use.
Data Presentation: Recommended Reaction Conditions
The following table summarizes recommended starting conditions for the Suzuki coupling of this compound based on successful couplings of structurally similar substrates. Optimization will likely be required for specific coupling partners.
| Catalyst System | Base (equiv.) | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%) | K₃PO₄ (2.0) | Toluene | 100-110 | A robust system for challenging substrates. |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.0) | 1,4-Dioxane / H₂O (4:1) | 90-100 | A standard, reliable set of conditions. |
| PdCl₂(dppf) (3 mol%) | Cs₂CO₃ (2.0) | THF | 80-90 | Effective, especially with boronic acids. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid or ester, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Troubleshooting logic for optimizing the Suzuki coupling.
References
Technical Support Center: Overcoming Challenges in the Bromination of 2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the bromination of 2-methoxy-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the bromination of 2-methoxy-4-methylpyridine?
The bromination of 2-methoxy-4-methylpyridine is an electrophilic aromatic substitution reaction. The regiochemical outcome is determined by the directing effects of the methoxy and methyl substituents on the pyridine ring. The methoxy group at the 2-position is a strong activating group and directs electrophilic attack to the ortho and para positions (C3 and C5). The methyl group at the 4-position is a weaker activating group, also directing ortho and para (C3 and C5). Therefore, the primary products are 3-bromo-2-methoxy-4-methylpyridine and 5-bromo-2-methoxy-4-methylpyridine. Due to the electronic influence of the methoxy group, the 5-position is generally favored.
Q2: What are the common side reactions to be aware of during the bromination of 2-methoxy-4-methylpyridine?
Common side reactions include the formation of di-brominated products, such as 3,5-dibromo-2-methoxy-4-methylpyridine, especially when an excess of the brominating agent is used or at elevated temperatures.[1] Another potential side reaction is the demethylation of the methoxy group under harsh acidic conditions.
Q3: Which brominating agent is better for this reaction: N-Bromosuccinimide (NBS) or elemental bromine (Br₂)?
Both NBS and elemental bromine can be used. NBS is often considered a milder and more selective brominating agent, which can help to minimize over-bromination and other side reactions.[2][3] Elemental bromine is a stronger brominating agent and may require more careful control of reaction conditions to achieve good selectivity.[2]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][4] By comparing the reaction mixture to the starting material, the consumption of the reactant and the formation of products can be tracked.
Troubleshooting Guides
Issue 1: Low Yield of Brominated Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Extend the reaction time. - Increase the reaction temperature incrementally, while monitoring for side product formation. - Ensure the brominating agent was added in the correct stoichiometric amount. |
| Decomposition of Starting Material or Product | - If using strong acidic conditions, consider a milder method. - Ensure the reaction temperature is not too high.[5] |
| Loss of Product During Work-up | - Ensure the pH is appropriately adjusted during extraction to keep the product in the organic phase. - Use a suitable extraction solvent. |
Issue 2: Poor Regioselectivity (Mixture of 3-bromo and 5-bromo isomers)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring a Mixture of Isomers | - Lower the reaction temperature to increase selectivity.[5] - Switch to a milder brominating agent, such as NBS.[2] - Screen different solvents, as solvent polarity can influence regioselectivity.[5] |
| Thermodynamic vs. Kinetic Control | - Reactions at lower temperatures often favor the kinetically controlled product. Analyze the product ratio at different temperatures to determine the optimal conditions.[5] |
Issue 3: Formation of Di-brominated Byproducts
| Possible Cause | Troubleshooting Step |
| Excess Brominating Agent | - Use a stoichiometric amount of the brominating agent (1.0 to 1.1 equivalents).[1] - Add the brominating agent slowly and portion-wise to the reaction mixture. |
| High Reaction Temperature | - Maintain a low reaction temperature throughout the addition of the brominating agent and the course of the reaction.[1] |
| Prolonged Reaction Time | - Monitor the reaction closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed.[1] |
Quantitative Data Summary
Table 1: Comparison of Brominating Agents and Conditions for Substituted Pyridines
| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-Amino-4-methylpyridine | NBS | Acetonitrile | Room Temp | 2-Amino-5-bromo-4-methylpyridine | High | [6] |
| 2-methoxy-3-nitro-4-methylpyridine | Br₂ | Acetic Acid | 80 | 5-bromo-2-methoxy-4-methyl-3-nitropyridine | 82.2 | [7] |
| 4-Methylpyridine | Br₂ | Sulfuric Acid | High | Mixture of isomers | Low | [4] |
| 2-Amino-4-methylpyridine | Br₂/HBr | Water | -20 to 0 | 2-Bromo-4-methylpyridine (via Sandmeyer) | High | [8] |
Experimental Protocols
Protocol 1: Bromination using N-Bromosuccinimide (NBS)
This protocol is adapted from procedures for similar electron-rich pyridine systems.[6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methoxy-4-methylpyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of NBS: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the cooled solution over 15-20 minutes.
-
Reaction: Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Bromination using Elemental Bromine in Acetic Acid
This protocol is based on the bromination of a structurally related nitro-substituted pyridine.[7]
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and thermometer, dissolve 2-methoxy-4-methylpyridine (1.0 eq) in glacial acetic acid.
-
Addition of Bromine: Cool the solution to 10-15 °C. Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise, maintaining the temperature below 20 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for several hours, monitoring by TLC. If the reaction is sluggish, the temperature can be gently increased to 40-50 °C.
-
Work-up: Pour the reaction mixture into ice water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with saturated sodium thiosulfate solution and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or distillation under reduced pressure.
Visualizations
Caption: Reaction pathway for the bromination of 2-methoxy-4-methylpyridine.
Caption: Troubleshooting workflow for the bromination of 2-methoxy-4-methylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-bromo-2-methoxy-4-methylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work and scale-up.
I. Synthesis Overview
The primary synthetic route to this compound involves a two-step process:
-
Synthesis of the precursor: 3-bromo-2-chloro-4-methylpyridine is synthesized from 2-chloro-4-methylpyridine.
-
Methoxylation: 3-bromo-2-chloro-4-methylpyridine is then converted to the final product via a nucleophilic aromatic substitution (SNAr) reaction with sodium methoxide.
This guide will address potential issues in the final methoxylation step.
II. Troubleshooting Guide: Methoxylation Reaction
Reaction: 3-bromo-2-chloro-4-methylpyridine + Sodium Methoxide → this compound
Issue 1: Low or No Conversion of Starting Material
Question: I am seeing a significant amount of unreacted 3-bromo-2-chloro-4-methylpyridine in my reaction mixture. What could be the cause?
Answer: Low or no conversion in this nucleophilic aromatic substitution reaction can be attributed to several factors:
-
Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture. Ensure that the reagent is fresh, has been stored under anhydrous conditions, and is handled under an inert atmosphere.
-
Insufficient Temperature: The reaction is typically run at an elevated temperature (e.g., 100 °C in DMF).[1] Inadequate heating will result in a sluggish or incomplete reaction. On a larger scale, ensure efficient heat transfer throughout the reactor.
-
Poor Solvent Quality: The solvent, typically DMF, must be anhydrous. The presence of water can consume the sodium methoxide and hinder the reaction.
-
Sub-optimal Reaction Time: While the reaction is generally complete within 12 hours at 100°C, monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time for your specific conditions.[1]
Issue 2: Formation of Side Products/Impurities
Question: My final product is impure. What are the likely side products and how can I avoid them?
Answer: The formation of impurities can compromise the yield and purity of the final product. Common impurities and their causes are:
| Impurity/Side Product | Potential Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction. | See "Low or No Conversion of Starting Material" section above. |
| Hydrolysis Product (3-bromo-2-hydroxy-4-methylpyridine) | Presence of water in the reaction mixture. | Use anhydrous solvent and reagents. Handle sodium methoxide under an inert atmosphere. |
| Products from DMF Decomposition | High reaction temperatures (>150 °C) can lead to the decomposition of DMF, which can introduce impurities. | Maintain the reaction temperature at the recommended level (around 100 °C). |
Issue 3: Difficult Work-up and Purification
Question: I am having trouble with the work-up and purification of my product. What are some common challenges and how can I overcome them?
Answer: Work-up and purification can be challenging, especially at a larger scale.
-
Emulsion Formation: During the aqueous work-up with ethyl acetate and water, emulsions can form, making phase separation difficult. To break emulsions, try adding brine or a small amount of a different organic solvent.
-
Product Isolation: The product is typically isolated by column chromatography.[1] For scale-up, developing a crystallization procedure can be more efficient and cost-effective.
-
Residual DMF: DMF has a high boiling point and can be difficult to remove completely. On a larger scale, consider azeotropic distillation with a suitable solvent or high-vacuum distillation.
III. Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for the methoxylation reaction?
A1: N,N-Dimethylformamide (DMF) is the most commonly reported solvent for this reaction.[1] It is a polar aprotic solvent that facilitates SNAr reactions.
Q2: What are the key safety precautions for this reaction?
A2:
-
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a glovebox or under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF: DMF is a combustible liquid and can be harmful if inhaled or absorbed through the skin. Work in a well-ventilated fume hood.
-
Exothermic Potential: The reaction can be exothermic, especially on a larger scale. Ensure adequate cooling capacity and control the rate of addition of reagents.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when the starting material has been consumed and to check for the formation of byproducts.
IV. Experimental Protocol: Synthesis of this compound
This protocol is based on a literature procedure.[1]
Materials:
-
3-bromo-2-chloro-4-methylpyridine
-
Sodium methoxide (28% solution in methanol)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a dry reaction flask, dissolve 3-bromo-2-chloro-4-methylpyridine (1 g) in N,N-dimethylformamide (DMF, 5.6 mL).
-
Slowly add sodium methoxide (28% solution in methanol, 4.6 mL) to the solution.
-
Heat the reaction mixture in an oil bath at 100 °C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction with ethyl acetate and water.
-
Separate the organic layer and dry it with anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in n-heptane (5% to 30%) to yield the final product.
Quantitative Data:
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3-bromo-2-chloro-4-methylpyridine | Sodium methoxide | DMF | 100 | 12 | ~90% (based on 1.1g product from 1g starting material)[1] |
V. Visualizations
Caption: Overall synthetic workflow for this compound.
References
Technical Support Center: Stabilizing 3-Bromo-2-methoxy-4-methylpyridine During Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stabilizing 3-bromo-2-methoxy-4-methylpyridine in various chemical reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in cross-coupling reactions?
A1: The primary stability concerns for this compound in cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are:
-
Debromination: The replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-methoxy-4-methylpyridine as a byproduct. This is a common side reaction in palladium-catalyzed processes.
-
Hydrolysis of the methoxy group: Under certain conditions, particularly with strong aqueous bases or acidic workups, the 2-methoxy group can be hydrolyzed to a 2-hydroxy group (or its pyridone tautomer).
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation and lower reaction yields. The use of bulky, electron-rich phosphine ligands can help mitigate this effect.[1][2]
-
Homocoupling: Self-coupling of the starting material or the boronic acid partner (in Suzuki reactions) can occur, leading to undesired dimeric byproducts. This is often promoted by the presence of oxygen.[1]
Q2: Which factors most significantly influence the stability of this compound during a reaction?
A2: The stability of this compound is significantly influenced by the choice of base, solvent, catalyst, and reaction temperature. Strong, non-nucleophilic bases are often preferred to minimize side reactions. The solvent system can affect the solubility of reagents and the stability of intermediates. The selection of the palladium catalyst and ligand is crucial for promoting the desired cross-coupling pathway over degradation pathways. Elevated temperatures can sometimes accelerate decomposition.
Q3: How can I minimize debromination during a Suzuki-Miyaura coupling reaction?
A3: To minimize debromination, consider the following strategies:
-
Choice of Base: Use milder bases such as carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) instead of strong hydroxides.
-
Anhydrous Conditions: The presence of water can contribute to debromination. Using anhydrous solvents and reagents can be beneficial.[1]
-
Ligand Selection: Employing bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and favor the desired cross-coupling over side reactions.
-
Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures, which can promote decomposition.
Q4: Is the methoxy group susceptible to cleavage under typical cross-coupling conditions?
A4: The 2-methoxy group on the pyridine ring is generally stable under many cross-coupling conditions. However, it can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, especially at elevated temperatures. To avoid cleavage, it is advisable to use non-aqueous or minimally aqueous conditions where possible and to perform workups under neutral or mildly basic conditions.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Catalyst Inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination by the pyridine nitrogen.[1][2] |
| Debromination of Starting Material | Employ milder bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[3] Use anhydrous solvents and ensure reagents are dry.[1] Consider using a different palladium precatalyst or ligand system. |
| Protodeboronation of Boronic Acid | Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time.[1] |
| Poor Solubility of Reagents | Select a solvent system in which all components are soluble at the reaction temperature (e.g., 1,4-dioxane/water, toluene/water, DMF).[3] |
| Incomplete Reaction | Cautiously increase the reaction temperature or extend the reaction time while monitoring for byproduct formation. Ensure efficient stirring. |
Issue 2: Formation of Significant Byproducts
Possible Byproducts & Minimization Strategies:
| Byproduct | Minimization Strategy |
| 2-methoxy-4-methylpyridine (Debromination) | See troubleshooting for debromination in Suzuki-Miyaura coupling above. This applies to other cross-coupling reactions as well. |
| Homocoupled Products | Thoroughly degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.[1] |
| 2-hydroxy-4-methyl-3-(aryl)pyridine (Methoxy Hydrolysis) | Avoid strongly acidic or basic aqueous conditions. Use anhydrous solvents if compatible with the reaction. Perform aqueous workup under neutral or mildly basic conditions. |
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions with substrates analogous to this compound. This data can guide the optimization of your reaction conditions.
Table 1: Effect of Different Bases on Suzuki Coupling Yield
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Substrate | Reference |
| K₂CO₃ | Pd(dppf)Cl₂ | water/1,4-dioxane (1:5) | 120 (microwave) | 81 | 2-Bromo-4-methylpyridine | [3] |
| Na₂CO₃ | Pd(OAc)₂ | water | 80 | 98 | Aryl Halide & Phenylboronic Acid | [3] |
| K₃PO₄ | Pd(PPh₃)₄ | 1,4-dioxane/water | 85-95 | Moderate to Good | 5-bromo-2-methylpyridin-3-amine | [3] |
| Cs₂CO₃ | Pd(PPh₃)₄ | dry toluene | 70-80 | 80 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | [3] |
Note: The data is compiled from different sources with non-identical reaction conditions. Direct comparison of yields should be interpreted with caution.
Table 2: Performance of Different Catalyst Systems in Suzuki Coupling
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Substrate | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | 5-bromo-2-methylpyridin-3-amine | [4] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | 5-bromo-2-methylpyridin-3-amine | [4] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | 2-Amino-5-bromo-4-methylpyridine | [4] |
Note: Yields for the Pd(OAc)₂/SPhos system are based on expectations from literature for similar challenging substrates and would require optimization.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound and should be optimized for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv.)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of this compound.
References
Technical Support Center: Palladium Catalyst Removal from 3-Bromo-2-methoxy-4-methylpyridine Reactions
Welcome to the Technical Support Center for palladium catalyst removal from reactions involving 3-Bromo-2-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for achieving high-purity compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound so challenging?
A1: The difficulty arises from the structure of this compound. The nitrogen atom in the pyridine ring can act as a strong ligand, coordinating with palladium species. This coordination can make the palladium more soluble in the reaction mixture, rendering simple filtration methods less effective.[1][2][3]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines (ICH Q3D) for elemental impurities in APIs. For palladium, which is considered a moderately toxic element, the permitted daily exposure (PDE) is low. This often translates to a concentration limit in the range of 5 to 10 parts per million (ppm) in the final drug substance, depending on the daily dosage.[1][4][5] It is crucial to consult the latest ICH Q3D guidelines for specific limits.
Q3: What are the most common methods for removing palladium catalysts?
A3: The choice of method depends on whether the catalyst is homogeneous (dissolved) or heterogeneous (solid). Common techniques include:
-
Filtration: Primarily effective for heterogeneous catalysts like palladium on carbon (Pd/C).[1][6][7]
-
Adsorption/Scavenging: Using materials with a high affinity for palladium, such as activated carbon or solid-supported scavengers with functional groups like thiols, amines, or trimercaptotriazine (TMT).[4][8][9][10][11]
-
Chromatography: Column chromatography is a standard purification technique that can effectively separate the product from the catalyst.[6][12][13]
-
Crystallization: Purifying the product by crystallization can leave palladium impurities behind in the mother liquor.[1][5][8]
-
Extraction: Liquid-liquid extraction can be used to remove certain palladium salts.[6][8]
Q4: How can I accurately measure the amount of residual palladium in my product?
A4: Highly sensitive analytical techniques are required to quantify residual palladium to the low ppm levels mandated by regulatory agencies. The most common and reliable methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[14][15] For more rapid, in-process monitoring, catalysis-based fluorometric methods are also being developed.[14]
Troubleshooting Guides
This section addresses common issues encountered during the removal of palladium catalysts from this compound reactions and provides step-by-step solutions.
Problem 1: High Levels of Residual Palladium in the Final Product After Purification
-
Possible Cause: Strong coordination of soluble palladium species to the pyridine nitrogen of the product. Simple filtration or a single purification method is insufficient.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[2][3][16]
-
Optimize Scavenging Conditions: Experiment with the scavenger-to-product ratio, temperature, and reaction time to find the most effective conditions for palladium removal.[2][3]
-
Use Activated Carbon: Activated carbon is a cost-effective adsorbent that can be used alone or in combination with other scavengers to remove palladium.[2][4][9]
-
Consider a Multi-Step Approach: Combine different purification methods. For example, follow a scavenger treatment with column chromatography or crystallization.[12][13]
-
Problem 2: Product Loss During the Scavenging Process
-
Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, which is a known issue with materials like activated carbon.[2][3]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to identify one with high selectivity for palladium and low affinity for your product.[2][8]
-
Minimize Scavenger Amount: Use the minimum amount of scavenger required to achieve the desired level of palladium removal. This can be determined through small-scale optimization experiments.[2][8]
-
Adjust the Solvent System: The choice of solvent can affect the binding of both the palladium and the product to the scavenger. Using a solvent in which your product is highly soluble may reduce its adsorption onto the scavenger.[2][8]
-
Wash the Scavenger: After filtration, wash the scavenger with a fresh portion of the solvent to recover any adsorbed product.[1][17]
-
Problem 3: Ineffective Palladium Removal with Filtration
-
Possible Cause 1: Heterogeneous Catalyst has Leached into Solution: The solid palladium catalyst (e.g., Pd/C) may have leached soluble palladium species into the reaction mixture.[18]
-
Troubleshooting Steps:
-
Switch to a Scavenging Method: After the initial filtration of the solid catalyst, treat the filtrate with a palladium scavenger to capture the dissolved species.[17]
-
Use a Combination: Employ a filtration aid like Celite along with activated charcoal during the filtration step to adsorb some of the leached palladium.[4]
-
-
Possible Cause 2: Formation of Colloidal Palladium: Fine, suspended palladium particles may be passing through the filter.
-
Troubleshooting Steps:
-
Use a Finer Filter: Switch to a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE).[17]
-
Optimize Celite Filtration: Ensure the Celite bed is well-packed and of sufficient thickness (1-2 cm). Pre-wetting the Celite pad with the reaction solvent can improve its efficacy.[6][17]
-
Adsorption Pre-treatment: Before filtration, stir the reaction mixture with an adsorbent like activated carbon to capture the colloidal particles.[17]
-
Data Presentation
The following tables summarize the efficiency of various palladium removal methods reported in the literature.
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Filtration through Celite and charcoal cartridge | 80-100 | <10 | >87.5% | [17] |
| Scavenging with MP-TMT (0.20 wt) in DMF | 330 | 7 | 97.9% | [17] |
| Scavenging with PhosphonicS SPM32 | 105 mg in 50 mL | <0.5 mg in 50 mL | >99.5% | [19] |
| Precipitation with TMT (6 mol %) | ~2000 | <15 | >99.2% | [17] |
Table 2: Comparison of Different Scavengers
| Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [17] |
| ISOLUTE® Si-TMT | 500 | ~20 | 2g scavenger in EtOAc | [17] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [17] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [17] |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [20] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [20] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite
This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) and some precipitated palladium species.
-
Prepare the Celite Pad:
-
Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Add a layer of Celite (1-2 cm thick) over the filter paper.
-
Gently press down on the Celite to create a level and compact bed.
-
Pre-wet the Celite pad with the solvent used in the reaction mixture.[17]
-
-
Filter the Reaction Mixture:
-
If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity.[17]
-
Slowly pour the diluted mixture onto the center of the Celite bed.
-
Apply gentle vacuum to draw the solution through the filter.
-
-
Wash and Collect:
-
Wash the Celite pad with fresh solvent to ensure all the product is recovered.[17]
-
The collected filtrate contains the product, now free of heterogeneous palladium.
-
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
This method is effective for removing soluble palladium species.
-
Select the Appropriate Scavenger: Choose a scavenger based on the likely palladium oxidation state, the solvent system, and the nature of your product. Thiol or TMT-based scavengers are often good starting points.[11]
-
Add the Scavenger: Add the recommended amount of scavenger (often specified by the manufacturer in weight percent or equivalents relative to the initial palladium catalyst) to the reaction mixture post-completion.[1]
-
Agitate the Mixture: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][8]
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration, potentially through a small pad of Celite to ensure all fine particles are removed.[1][8]
-
Wash and Collect:
-
Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[8]
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
-
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS to confirm removal to the desired level.[1]
Visualizations
The following diagrams illustrate the decision-making process and workflows for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. Which Filtration Products are Used for Catalyst Recovery? [powdersystems.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. silicycle.com [silicycle.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. spinchem.com [spinchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions of 3-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cross-coupling of 3-Bromo-2-methoxy-4-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing low yields in my cross-coupling reaction with this compound?
Low yields with this substrate can stem from several factors. The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[1][2] Additionally, the electron-donating methoxy group at the 2-position can influence the electronic properties of the pyridine ring, potentially affecting the oxidative addition or reductive elimination steps of the catalytic cycle. Key areas to investigate include catalyst deactivation, suboptimal reaction conditions (catalyst, ligand, base, solvent), and the stability of your coupling partner.[2][3]
Q2: What are the best palladium catalysts and ligands for coupling with this compound?
For Suzuki-Miyaura couplings, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos is often effective.[1][4] These ligands can help stabilize the catalyst and promote the key steps in the catalytic cycle.[2] For Buchwald-Hartwig amination, pre-formed palladium complexes with biaryl phosphine ligands (Buchwald precatalysts) are highly effective.[2][4] In Sonogashira couplings, Pd(PPh₃)₄ or a combination of a Pd(II) source with PPh₃ is a common starting point.[1]
Q3: How do I choose the right base and solvent for my reaction?
The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective, especially for challenging couplings.[1][5] For Buchwald-Hartwig aminations, strong bases such as NaOtBu or LHMDS are frequently required to deprotonate the amine.[1][6] In Sonogashira couplings, organic bases like triethylamine (Et₃N) are commonly used to deprotonate the terminal alkyne.[1][5]
Regarding solvents, a mixture of an organic solvent like 1,4-dioxane or toluene with water is common for Suzuki-Miyaura reactions.[1][7] Anhydrous, aprotic solvents like toluene or THF are typically used for Buchwald-Hartwig and Sonogashira couplings.[4][8] Poor solubility of reagents can lead to sluggish reactions, so ensuring your starting materials are dissolved is crucial.[2][9]
Q4: What are the common side reactions to watch out for?
Several side reactions can lower the yield of your desired product:
-
Homocoupling: This is the coupling of two molecules of your boronic acid (in Suzuki reactions) or terminal alkyne (in Sonogashira reactions).[2][9] It is often caused by the presence of oxygen in the reaction mixture.[2][5]
-
Debromination: The bromine atom on your starting material can be replaced by a hydrogen atom. This can be caused by the presence of protic impurities or the formation of palladium hydride species.[5][9]
-
Protodeboronation: In Suzuki couplings, the boronic acid can be unstable and have its boronic acid group replaced by a hydrogen atom, especially in the presence of aqueous bases.[2]
Q5: Is it necessary to run these coupling reactions under an inert atmosphere?
Yes, it is highly recommended. The palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst deactivation and minimizes side reactions like homocoupling.[2][10] Thoroughly degassing your solvents is also a critical step.[2][3]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Symptoms: TLC or LC-MS analysis shows a significant amount of unreacted this compound.
| Potential Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst or a more active pre-catalyst. Increase the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%).[9] |
| Inappropriate Ligand | For Suzuki-Miyaura, screen bulky, electron-rich phosphine ligands like SPhos or XPhos. For Buchwald-Hartwig, consider ligands like BINAP or DPPF.[9] |
| Insufficient Base Strength | The chosen base may not be strong enough. For Suzuki-Miyaura, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong base like NaOtBu is used.[2][5] |
| Poor Solubility of Reagents | Try a different solvent system (e.g., dioxane/water, toluene, DMF) or gently heat the reaction mixture to improve solubility.[9] |
| Low Reaction Temperature | Cautiously increase the reaction temperature. While higher temperatures can sometimes promote side reactions, they can also improve the reaction rate and conversion.[2] |
Issue 2: Significant Byproduct Formation
Symptoms: The desired product is observed, but it is accompanied by significant amounts of impurities.
| Byproduct | Potential Cause | Recommended Solution |
| Homocoupling of Boronic Acid/Alkyne | Presence of oxygen in the reaction mixture.[2][5] | Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.[2] |
| High reaction temperature. | Try running the reaction at a lower temperature for a longer period.[9] | |
| Excess coupling partner. | Use a stoichiometry closer to 1:1.1 (aryl halide:coupling partner).[9] | |
| Debromination of Starting Material | Presence of protic impurities (e.g., water). | Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry the base thoroughly.[5][9] |
| Formation of palladium hydride species. | This can be influenced by the choice of base and solvent; screening different conditions may be necessary.[9] | |
| Protodeboronation of Boronic Acid | Instability of the boronic acid, particularly with aqueous bases.[2] | Use a slight excess (1.2-1.5 equivalents) of the boronic acid.[2] Consider using more stable boronic esters (e.g., pinacol esters).[2] |
Comparative Data for Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for cross-coupling reactions of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Suzuki-Miyaura Coupling Conditions for Bromopyridine Derivatives
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | [11] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92 | [11] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 | [11] |
| Arylboronic pinacol ester | Pd(OAc)₂ (3-6) | SPhos (6-18) | Na₃PO₄ | Toluene/H₂O (10:1) | 100 | Low (3-15) | [12] |
Table 2: Buchwald-Hartwig Amination Conditions for Bromopyridine Derivatives
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Various amines | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.2) | Toluene | 80-110 | High | [4] |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ (0.18 mmol) | (±)-BINAP (0.35 mmol) | NaOtBu (25 mmol) | Toluene | 80 | 60 | [10] |
| Primary/Secondary amines | G3 or G4 palladacycle (1-2) | XPhos (2-4) | NaOtBu (1.5) | - | - | - | [1] |
Table 3: Sonogashira Coupling Conditions for Bromopyridine Derivatives
| Alkyne | Palladium Catalyst (mol%) | Copper(I) Salt (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) | Reference |
| Terminal alkyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | - | [1] |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (5) | Dioxane | 80 | 90 | [13] |
| 4-Methoxyphenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N (5) | Dioxane | 80 | 88 | [13] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk tube or reaction vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[2]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Solvent and Catalyst Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[4] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if separate, the ligand.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.).[1][4]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).[4]
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (repeat 3 times).[1]
-
Solvent Addition: Add degassed anhydrous solvent (e.g., toluene) via syringe.[4]
-
Reaction: Heat the reaction mixture to 85-110 °C with vigorous stirring for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.[1][4]
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) salt (e.g., CuI, 2-10 mol%).[14]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (repeat 3 times).[1]
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 2-3 equiv.) and the terminal alkyne (1.2 equiv.).[1][14]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60-100 °C) until the starting material is consumed as monitored by TLC or LC-MS.[1][8]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide salt.[14]
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[11]
Visualizations
Caption: A general experimental workflow for cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Bromo-2-methoxy-4-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with guidance on alternative synthesis routes for 3-Bromo-2-methoxy-4-methylpyridine, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing this compound?
A1: The primary challenges in synthesizing this molecule lie in controlling the regioselectivity of the bromination and methoxylation steps on the pyridine ring. Pyridine itself is less reactive than benzene towards electrophilic aromatic substitution, and the directing effects of the existing methyl and methoxy/amino groups must be carefully considered to achieve the desired 3-bromo substitution pattern.[1] Potential side reactions include over-bromination, leading to di-brominated byproducts, or the formation of isomeric products.[2]
Q2: Are there any established multi-step syntheses for substituted pyridines that can be adapted for this target molecule?
A2: Yes, several classical and modern methods for pyridine synthesis can be adapted. These include:
-
Hantzsch Pyridine Synthesis: This method involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[3][4] While versatile for symmetrically substituted pyridines, modifications would be needed for a multi-substituted pattern like the target molecule.
-
Kröhnke Pyridine Synthesis: This is a versatile method for preparing highly substituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[3][4]
-
Chichibabin Pyridine Synthesis: This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[4] It is often used for industrial-scale production, though yields can be low.[4]
-
Modern Cycloaddition and Cascade Reactions: Recent advancements have led to organocatalyzed (3+3) cycloaddition reactions and copper-catalyzed cascade reactions that offer mild and efficient routes to highly functionalized pyridines.[5][6][7]
Q3: Can I synthesize this compound starting from a pre-existing pyridine derivative?
A3: Yes, a common strategy is to start with a commercially available or readily synthesized substituted pyridine and then introduce the remaining functional groups. For instance, a plausible route could involve the Sandmeyer-type reaction on an aminopyridine precursor to introduce the bromo group.[8][9] The methoxy group can be introduced via nucleophilic substitution of a suitable leaving group (e.g., a chloro or bromo substituent) at the 2-position.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound and related compounds.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Brominated Product | - Incomplete reaction. - Competing side reactions (e.g., formation of isomers). - Loss of product during workup or purification, especially if the product is volatile.[10] | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to favor the desired isomer. - Use careful extraction and concentration techniques to minimize product loss. |
| Formation of Di-brominated Byproducts | - Excess of brominating agent (e.g., Br₂ or NBS). - Reaction temperature is too high. - Prolonged reaction time. | - Use a stoichiometric amount of the brominating agent. - Maintain the recommended reaction temperature. - Quench the reaction promptly upon consumption of the starting material.[2] |
| Presence of Unreacted Starting Material | - Insufficient amount of reagent (e.g., brominating agent, diazotizing agent). - Deactivation of the catalyst. - Poor quality of starting materials. | - Ensure the use of the correct stoichiometry of all reagents. - Use fresh or properly stored catalysts. - Verify the purity of starting materials before use. |
| Formation of Phenolic Impurities | - In Sandmeyer-type reactions, the diazonium salt intermediate can react with water.[2] | - Maintain anhydrous conditions as much as possible. - Perform the reaction at low temperatures to minimize the rate of this side reaction.[2] |
| Difficulty in Product Isolation/Purification | - The product may be an oil or a low-melting solid. - Isomeric byproducts may have similar polarities, making chromatographic separation challenging. | - Attempt crystallization from a suitable solvent system. - Optimize the mobile phase for column chromatography to achieve better separation of isomers. |
Alternative Synthesis Route: Experimental Protocol
This section outlines a potential multi-step synthesis for this compound starting from 4-methyl-3-nitropyridine.
Route Overview:
-
Reduction of the nitro group: 4-methyl-3-nitropyridine is reduced to 4-methyl-3-aminopyridine.
-
Sandmeyer-type bromination: The amino group is converted to a bromo group via a diazonium salt intermediate to yield 3-bromo-4-methylpyridine.
-
N-Oxidation: 3-bromo-4-methylpyridine is oxidized to its N-oxide.
-
Methoxylation: The N-oxide is treated to introduce a methoxy group at the 2-position.
Step 1: Synthesis of 4-methyl-3-aminopyridine
-
Materials: 4-methyl-3-nitropyridine, Methanol, Catalyst (e.g., Pd/C), Hydrogen source (e.g., H₂ gas or ammonium formate).
-
Procedure:
-
Dissolve 4-methyl-3-nitropyridine in methanol in a suitable reaction vessel.
-
Add the catalyst (e.g., 10 mol% Pd/C).
-
Carry out the hydrogenation reduction under a hydrogen atmosphere or by adding a hydrogen donor like ammonium formate and heating.[11]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain 4-methyl-3-aminopyridine.[11]
-
Step 2: Synthesis of 3-bromo-4-methylpyridine
-
Materials: 4-methyl-3-aminopyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve 4-methyl-3-aminopyridine in 48% HBr and cool the mixture to -10 °C to 0 °C.[11]
-
Slowly add bromine dropwise while maintaining the low temperature.[11]
-
Add a pre-cooled aqueous solution of sodium nitrite dropwise.[11]
-
After the addition is complete, allow the reaction to stir for a specified time.
-
Carefully adjust the pH of the solution to alkaline with a NaOH solution.[11]
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer, and concentrate to obtain crude 3-bromo-4-methylpyridine.[11]
-
Purify by column chromatography or distillation.
-
Step 3 & 4: N-Oxidation and Methoxylation
Further steps would involve the conversion of 3-bromo-4-methylpyridine to its N-oxide, followed by a rearrangement/substitution reaction to introduce the methoxy group at the 2-position. These steps can be sensitive and require careful optimization.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: A logical troubleshooting workflow for pyridine synthesis.
References
- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. reddit.com [reddit.com]
- 11. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 3-Bromo-2-methoxy-4-methylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3-Bromo-2-methoxy-4-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for recrystallizing this compound?
A1: The ideal solvent for recrystallization is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Due to the polar nature of the pyridine ring, polar solvents are often a good starting point. It is recommended to perform a small-scale solvent screening to determine the most suitable solvent or solvent system.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: Oiling out occurs when the solute separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated. To address this, try adding a small amount of additional solvent to the heated mixture. If using a mixed solvent system, add more of the solvent in which the compound is more soluble. Allowing the solution to cool more slowly can also promote crystallization over oiling out.
Q3: No crystals are forming even after the solution has cooled. What are the common causes and solutions?
A3: Several factors can prevent crystallization:
-
The solution may not be saturated: If too much solvent was used, the concentration of the compound might be too low for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then allow the solution to cool again.
-
Supersaturation: The solution might be supersaturated, meaning the compound is dissolved beyond its normal solubility limit. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a seed crystal of the pure compound.
-
Inhibitory impurities: Some impurities can inhibit crystal formation. If the crude material is highly impure, a preliminary purification step like column chromatography may be necessary.
Q4: How can I improve the yield of my recrystallization?
A4: Low recovery can be due to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.
-
Premature crystallization: If crystals form during hot filtration, product will be lost. Ensure your filtration apparatus is pre-heated. To improve yield, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the recrystallization of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in hot solvent | Incorrect solvent choice. | The principle of "like dissolves like" is a good starting point; polar compounds like substituted pyridines often dissolve in polar solvents. Perform a small-scale solubility test with a variety of solvents to find a suitable one. |
| Insufficient solvent. | Add more solvent in small portions until the compound dissolves. | |
| No crystal formation upon cooling | Solution is not saturated (too much solvent used). | Evaporate some of the solvent to increase the concentration and allow it to cool again. |
| Solution is supersaturated. | Scratch the inner surface of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| Oiling out | Compound's melting point is lower than the solvent's boiling point. | Select a lower-boiling solvent. |
| Solution is too concentrated or cooled too rapidly. | Add a small amount of hot solvent to redissolve the oil and allow the solution to cool more slowly. | |
| Low yield of purified product | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. You can try to obtain a second crop of crystals by concentrating the mother liquor. |
| Premature crystallization during hot filtration. | Ensure the funnel and receiving flask are pre-heated to prevent cooling and crystallization. | |
| Colored impurities in final crystals | Impurities were not removed during the process. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce your yield. |
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling? (Yes/No) | Observations (e.g., color, crystal shape) |
| e.g., Ethanol | ||||
| e.g., Isopropanol | ||||
| e.g., Acetone | ||||
| e.g., Toluene | ||||
| e.g., Heptane | ||||
| e.g., Ethanol/Water | ||||
| e.g., Acetone/Hexane |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol outlines a general method for the recrystallization of a solid compound. The key to a successful recrystallization is the selection of an appropriate solvent.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate with stirrer)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Perform small-scale solubility tests to find a suitable solvent or solvent pair where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring. Add small portions of the solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel into a clean flask.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry on the filter paper by drawing air through them. For final drying, place the crystals in a desiccator or a vacuum oven.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
Validation & Comparative
A Comparative Guide to Confirming the Purity of Synthesized 3-Bromo-2-methoxy-4-methylpyridine
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates like 3-Bromo-2-methoxy-4-methylpyridine is of paramount importance. The presence of impurities can lead to unwanted side reactions, reduced yields, and compromise the integrity of the final product.[1] This guide provides a comparative analysis of the purity of laboratory-synthesized this compound against commercially available alternatives, supported by detailed experimental protocols for rigorous purity assessment.
Synthesis and Potential Impurities
A common synthetic route to this compound involves the electrophilic bromination of 2-methoxy-4-methylpyridine. This method, while generally effective, can lead to the formation of several impurities that must be identified and quantified to ensure the final product meets the high purity standards required for pharmaceutical and agrochemical applications, which is typically ≥99.0%.[1]
Potential Impurities:
-
Unreacted Starting Material: 2-methoxy-4-methylpyridine
-
Isomeric Byproducts: 5-Bromo-2-methoxy-4-methylpyridine
-
Di-brominated Species: e.g., 3,5-Dibromo-2-methoxy-4-methylpyridine
Comparison of Synthesized vs. Commercial Product
The purity of a synthesized batch of this compound is compared against commercially available alternatives. The data presented below is a representative example and may vary based on the specific synthetic and purification procedures employed.
| Parameter | Synthesized this compound | Commercial Alternative A (≥98%) | Commercial Alternative B (97%) |
| Purity (by HPLC) | 99.2% | 98.5% | 97.3% |
| 2-methoxy-4-methylpyridine | 0.3% | 0.5% | 1.1% |
| 5-Bromo Isomer | 0.4% | 0.8% | 1.2% |
| Di-brominated Species | 0.1% | 0.2% | 0.4% |
Analytical Methodologies for Purity Assessment
A multi-technique approach is essential for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful and commonly employed methods.
Workflow for Purity Confirmation
Caption: Workflow for the synthesis, purification, and purity analysis of this compound.
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the bromination of 2-methoxy-4-methylpyridine.
-
Reaction Setup: Dissolve 2-methoxy-4-methylpyridine in a suitable solvent such as glacial acetic acid.
-
Brominating Agent Addition: Cool the solution to 0-5 °C and slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into water and neutralize with a base (e.g., sodium bicarbonate).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
-
Inlet Temperature: 250 °C.[2]
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[2]
-
MSD Transfer Line: 280 °C.[2]
-
Mass Range: 40-400 amu.[2]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker 400 MHz spectrometer or equivalent.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure:
-
Accurately weigh 10-20 mg of the sample and dissolve in the chosen deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
Process the data, including Fourier transformation, phasing, and baseline correction.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the main product and any proton-bearing impurities.
-
Logical Relationship of Synthesis to Impurities
Caption: Logical diagram showing the formation of the desired product and potential impurities from the starting material.
References
A Comparative Guide to the Analytical Characterization of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 3-Bromo-2-methoxy-4-methylpyridine, a key building block in pharmaceutical and organic synthesis. The structural elucidation and purity assessment of this compound are critical for ensuring the integrity and quality of downstream products. This document outlines detailed experimental protocols, presents comparative analytical data with related pyridine derivatives, and offers a logical framework for method selection.
Executive Summary
The characterization of this compound (Molecular Formula: C₇H₈BrNO, Molecular Weight: 202.05 g/mol ) relies on a combination of spectroscopic and chromatographic techniques.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for unambiguous structural confirmation. Mass Spectrometry (MS) provides vital molecular weight and fragmentation information. Fourier-Transform Infrared (FTIR) spectroscopy helps to identify functional groups, and High-Performance Liquid Chromatography (HPLC) is essential for purity determination and quantification. This guide provides a comparative analysis of these techniques, offering researchers the data and methodologies needed for robust characterization.
Spectroscopic Methods: Unraveling the Molecular Structure
Spectroscopic techniques are fundamental to confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Comparison of ¹H NMR Spectroscopic Data (Predicted vs. Analogous Compounds)
| Compound | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | δ -CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~6.8-7.0 (d) | ~7.9-8.1 (d) | ~3.9 (s) | ~2.3 (s) | CDCl₃ |
| 3-Bromo-2-methoxypyridine[4] | 7.08 (dd) | 8.05 (dd) | 3.95 (s) | - | CDCl₃ |
| 3-Bromo-2-methylpyridine[5] | 7.15 (dd) | 8.25 (dd) | - | 2.58 (s) | CDCl₃ |
| 3-Bromo-4-methylpyridine[6] | 7.12 (d) | 8.35 (s), 8.45 (d) | - | 2.45 (s) | CDCl₃ |
Table 2: Comparison of ¹³C NMR Spectroscopic Data (Predicted vs. Analogous Compounds)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) | δ -CH₃ (ppm) | Solvent |
| This compound (Predicted) | ~160 | ~110 | ~150 | ~125 | ~145 | ~55 | ~18 | CDCl₃ |
| 3-Bromo-2-methoxypyridine | 161.4 | 109.8 | 140.2 | 119.1 | 148.2 | 54.2 | - | CDCl₃ |
| 3-Bromo-2-methylpyridine | 158.6 | 130.7 | 138.4 | 122.0 | 146.9 | - | 20.0 | CDCl₃ |
| 3-Bromo-6-hydroxy-2-methylpyridine[7] | 149.5 | 108.2 | 140.1 | 110.5 | 162.1 | - | 18.9 | DMSO-d₆ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The presence of a bromine atom results in a characteristic isotopic pattern (M+ and M+2 peaks in approximately a 1:1 ratio).
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | C₇H₈BrNO | 202.05 | 201/203 | 186/188 ([M-CH₃]⁺), 172/174 ([M-CHO]⁺), 122 ([M-Br]⁺), 94 |
| 2-Bromo-3-methoxypyridine[8] | C₆H₆BrNO | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 146/148 ([M-CH₃-CO]⁺), 108 ([M-Br]⁺), 78 |
| 2-Bromo-2-methylpropane[9] | C₄H₉Br | 137.02 | 136/138 (very weak) | 57 ([C₄H₉]⁺, base peak) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Table 4: Key FTIR Vibrational Frequencies (Predicted vs. Analogous Compounds)
| Functional Group | Vibrational Mode | **this compound (Predicted, cm⁻¹) ** | 3-Bromopyridine (cm⁻¹)[10] |
| C-H (Aromatic) | Stretching | ~3100-3000 | 3080, 3040 |
| C-H (Aliphatic, -CH₃ & -OCH₃) | Stretching | ~2950-2850 | - |
| C=N, C=C (Pyridine ring) | Stretching | ~1600-1450 | 1570, 1470, 1420 |
| C-O (Aryl Ether) | Asymmetric Stretching | ~1250 | - |
| C-O (Aryl Ether) | Symmetric Stretching | ~1050 | - |
| C-Br | Stretching | ~700-600 | 670 |
Chromatographic Methods: Assessing Purity
Chromatographic techniques are indispensable for determining the purity of this compound and identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method for separating and quantifying non-volatile and thermally labile compounds. A reversed-phase method is typically suitable for pyridine derivatives.
Table 5: Comparative HPLC Parameters
| Parameter | Method for this compound (Starting Point) | Alternative Method for a Methoxy-pyridine Derivative[11] |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Octadecyl column (250 x 4.0 mm I.D., 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile – phosphate buffer pH=2.0 |
| Gradient | 20% to 95% B over 15 minutes | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min | Not specified |
| Detection | UV at 254 nm | UV at 239 nm |
| Expected Retention Time | Dependent on exact conditions, likely 5-15 min | ~5.0 min for the main compound |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable analytical data.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Angle: 30°.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Technique: Proton-decoupled.
-
Pulse Angle: 45°.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation: Prepare a dilute solution (approximately 1 mg/mL) of the compound in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C (hold for 2 min), ramp to 280 °C at 15 °C/min (hold for 5 min).
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Source Temperature: 230 °C.
-
FTIR Spectroscopy Protocol (KBr Pellet)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet die and apply pressure (8-10 tons) using a hydraulic press to form a transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
HPLC Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Instrumentation: A standard HPLC system with a UV detector, pump, autosampler, and column oven.
-
Chromatographic Conditions: Refer to Table 5 for a starting point for method development. The gradient and mobile phase composition may require optimization for the best separation.
Visualizing the Workflow and Logic
To further clarify the analytical process, the following diagrams illustrate the general experimental workflow and the logical relationships in method selection.
Caption: General experimental workflow for the characterization of this compound.
Caption: Logical flow for selecting analytical methods for this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. 3-Bromo-2-methoxypyridine(13472-59-8) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Bromo-2-methylpyridine(38749-79-0) 1H NMR [m.chemicalbook.com]
- 6. 3-Bromo-4-methylpyridine(3430-22-6) 1H NMR [m.chemicalbook.com]
- 7. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 13C NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Pyridine, 3-bromo- [webbook.nist.gov]
- 11. ptfarm.pl [ptfarm.pl]
Navigating the Analysis of 3-Bromo-2-methoxy-4-methylpyridine: A Comparative Guide to LC-MS and GC-MS
For researchers, scientists, and professionals in drug development, the precise analysis of synthetic intermediates like 3-Bromo-2-methoxy-4-methylpyridine is crucial for ensuring the quality, purity, and consistency of downstream products. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this halogenated pyridine derivative. This publication offers a detailed examination of proposed analytical methodologies, supported by representative experimental data, to assist in selecting and implementing the most suitable analytical technique.
At a Glance: LC-MS vs. GC-MS for this compound Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique well-suited for a broad range of compounds, including those that are polar and thermally labile.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is ideal for the analysis of volatile and thermally stable compounds.[1][2] The choice between these two methods hinges on the specific analytical goals, such as routine purity assessment, impurity profiling, or quantitative analysis in complex matrices.
The following table provides a high-level comparison of these two techniques for the analysis of this compound.
| Parameter | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for polar, semi-polar, and non-volatile compounds. Suitable for this compound.[3][4] | Best for volatile and thermally stable compounds. Likely suitable for this compound.[2][3] |
| Sample Preparation | Often simple, typically "dilute and shoot" in a compatible solvent.[5] | Simple dilution in a volatile organic solvent. May require derivatization for less volatile compounds, but unlikely for this analyte.[6] |
| Derivatization | Generally not required. | Not typically required for this analyte, but is a common step for polar compounds to increase volatility.[7] |
| Sensitivity | Generally offers high sensitivity, particularly with tandem MS (MS/MS).[1][3] | High sensitivity, especially for volatile analytes.[8] |
| Selectivity | High selectivity, especially in Multiple Reaction Monitoring (MRM) mode. | High selectivity, particularly with Selected Ion Monitoring (SIM) or MRM modes. |
| Matrix Effects | Susceptible to ion suppression or enhancement from matrix components. | Generally less susceptible to matrix effects than ESI-LC-MS, but can be affected by non-volatile matrix components. |
| Typical Throughput | High, with typical run times of 5-15 minutes. | High, with typical run times of 10-30 minutes. |
Proposed Liquid Chromatography-Mass Spectrometry (LC-MS) Method
This proposed method is designed for the robust quantification and identification of this compound, suitable for purity analysis and reaction monitoring.
Experimental Protocol: LC-MS
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (QqQ).
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Further dilute this stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of 10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) %B 0.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
4. Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification after initial full scan for identification.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
Hypothetical Performance Data (LC-MS)
The following table summarizes the expected quantitative performance of the proposed LC-MS method.
| Parameter | Expected Value |
| Retention Time (tR) | ~3.5 min |
| Precursor Ion [M+H]⁺ | m/z 202/204 (due to bromine isotopes ⁷⁹Br/⁸¹Br) |
| Product Ion 1 | m/z 187/189 ([M+H-CH₃]⁺) |
| Product Ion 2 | m/z 123 ([M+H-Br]⁺) |
| Limit of Detection (LOD) | ~0.1 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 ng/mL |
| Linearity (R²) | >0.995 (over 0.5 - 100 ng/mL range) |
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its likely volatility, this compound can also be effectively analyzed by GC-MS. This method is particularly useful for impurity identification due to the extensive and standardized Electron Ionization (EI) spectral libraries available.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A Gas Chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
2. Sample Preparation:
-
Prepare a 1 mg/mL stock solution in dichloromethane.
-
Dilute the stock solution to a final concentration of 10-50 µg/mL in dichloromethane.
3. Chromatographic Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness).[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
4. Mass Spectrometer Settings:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full Scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Expected Mass Spectrum Fragmentation (GC-MS)
In EI mode, the mass spectrum is expected to show a characteristic bromine isotope pattern for the molecular ion and any fragments containing bromine.
-
Molecular Ion [M]⁺: m/z 201/203.
-
Key Fragments:
-
m/z 186/188 (Loss of -CH₃).
-
m/z 171/173 (Loss of -OCH₃).
-
m/z 122 (Loss of Br radical).[6]
-
Visualizing the Analytical Workflow
To further clarify the experimental process, a logical workflow for the LC-MS analysis is provided below.
Caption: Experimental workflow for LC-MS analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 3. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 4. emerypharma.com [emerypharma.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
Navigating the Analysis of 3-Bromo-2-methoxy-4-methylpyridine: A Comparative Guide to HPLC Method Development
For researchers, scientists, and drug development professionals, the robust and reliable analysis of chemical intermediates is a cornerstone of successful synthesis and quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-Bromo-2-methoxy-4-methylpyridine, a key building block in the synthesis of various pharmaceutical compounds. This publication offers a detailed examination of a developed Reverse-Phase (RP) HPLC method and compares it with an alternative mixed-mode chromatography approach, supported by representative experimental data and detailed protocols.
Developed Reverse-Phase HPLC Method: A Robust Approach
Reverse-phase HPLC is a widely accessible and versatile technique for the analysis of moderately polar to nonpolar compounds. For this compound, a C18 column is a suitable stationary phase, offering good retention and separation from potential impurities.
A typical starting point for method development involves a gradient elution with a mobile phase consisting of acetonitrile and water, often with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution. UV detection is commonly employed for pyridine-containing compounds, with a detection wavelength typically set in the range of 220-280 nm.
Table 1: Performance Data of the Developed RP-HPLC Method
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Retention Time | ~ 7.5 min |
| Theoretical Plates | > 10,000 |
| Tailing Factor | < 1.2 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL |
Alternative Method: Mixed-Mode Chromatography for Enhanced Retention
A significant challenge in the analysis of some pyridine derivatives is their hydrophilicity, which can lead to poor retention on traditional C18 columns.[1] In such cases, mixed-mode chromatography presents a powerful alternative. These columns possess both hydrophobic and ion-exchange characteristics, providing multiple modes of interaction with the analyte and enhancing the retention of polar compounds.[2][3]
For this compound, a mixed-mode column, such as one with both C18 and cation-exchange functionalities, can offer improved retention and selectivity, particularly for separating it from polar impurities. The mobile phase for mixed-mode chromatography often includes a buffer, such as ammonium acetate, in addition to the organic solvent.[4]
Table 2: Comparison of RP-HPLC and Mixed-Mode HPLC
| Feature | Developed RP-HPLC Method | Alternative Mixed-Mode HPLC |
| Primary Interaction | Hydrophobic | Hydrophobic & Ion-Exchange |
| Retention of Polar Analytes | Moderate | High |
| Mobile Phase Complexity | Simple (Acidified Water/ACN) | More Complex (Buffered) |
| Column Cost | Generally Lower | Generally Higher |
| Peak Shape for Basic Compounds | Good with acidic modifier | Often excellent |
| Selectivity | Good for nonpolar impurities | Can be superior for polar impurities |
Experimental Protocols
Developed RP-HPLC Method
1. Standard Solution Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).
2. Sample Preparation:
-
Dilute the reaction mixture or sample in the initial mobile phase to an estimated concentration of 10 µg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
3. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 90% B
-
12-15 min: 90% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
Alternative Mixed-Mode HPLC Method
1. Standard and Sample Preparation:
-
Follow the same procedure as for the RP-HPLC method, using the initial mobile phase for dilution.
2. Chromatographic Conditions:
-
Column: Mixed-Mode (e.g., C18 with cation exchange), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-15 min: 10% to 70% B
-
15-18 min: 70% B
-
18.1-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detection: UV at 270 nm
Logical Workflow for HPLC Method Development
The process of developing a robust HPLC method follows a logical progression, from initial feasibility to final validation.
Caption: Logical workflow for HPLC method development.
Conclusion
The choice between a standard reverse-phase HPLC method and a mixed-mode approach for the analysis of this compound depends on the specific analytical challenge. The developed RP-HPLC method offers a robust and widely applicable solution for routine analysis. However, when dealing with complex samples containing polar impurities or when enhanced retention is required, mixed-mode chromatography provides a valuable alternative. By understanding the principles and experimental considerations of both techniques, researchers can select and optimize the most appropriate HPLC method to ensure the quality and purity of this important synthetic intermediate.
References
A Comparative Guide to the Reactivity of 3-Bromo-2-methoxy-4-methylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, halogenated pyridines serve as indispensable building blocks. Their utility is defined by the ability to selectively functionalize specific positions on the pyridine ring. This guide provides an objective comparison of the reactivity of 3-Bromo-2-methoxy-4-methylpyridine with other common halopyridines in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. This analysis, supported by experimental data from analogous systems, aims to inform substrate selection and optimize reaction conditions for the synthesis of complex nitrogen-containing heterocycles.
General Principles of Halopyridine Reactivity
The reactivity of a halopyridine in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the identity of the halogen and its position on the pyridine ring.
-
Influence of the Halogen : The rate-determining step in many palladium-catalyzed couplings is the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond. The reactivity trend is directly related to the C-X bond dissociation energy, following the general order: I > Br > Cl >> F .[1] Consequently, bromo-pyridines, such as this compound, are significantly more reactive than their chloro-analogues, often requiring milder conditions and achieving higher yields. Iodo-pyridines are the most reactive but are often more expensive and less stable.
-
Influence of Halogen Position : The electron-deficient nature of the pyridine ring influences the reactivity of the C-X bond based on its location. Oxidative addition is generally most facile at the electron-deficient C2 and C4/C6 positions. The general order of reactivity for different positions on the pyridine ring is typically C4(6) > C2 > C5 > C3 .[1]
-
Electronic Effects of Substituents : The presence of the electron-donating methoxy group at the C2 position in this compound increases electron density on the ring, which can slightly decrease the rate of oxidative addition compared to an unsubstituted bromopyridine. However, its position at C3 makes it inherently less reactive than 2- or 4-bromopyridines in many standard cross-coupling reactions.
Data Presentation: Comparative Reactivity in Cross-Coupling Reactions
The following tables summarize quantitative data from studies on various halopyridines to provide a comparative context for the expected reactivity of this compound.
Table 1: Suzuki-Miyaura Coupling of Various Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent / Temp | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 3-Bromo-2-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O / 90°C | 85 | [2] |
| 3-Bromo-2-methylpyridine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene / 100°C | 92 | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2 mol%) / NHC precursor | K₂CO₃ | Toluene / 110°C | 60-88 | [3] |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (0.05 mol%) | K₃PO₄ | H₂O / 130°C | 94 (GC Yield) | [4] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O / 100°C | 85 | [5] |
| 4-Chloropyridine | Phenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane / 100°C | 92 | [5] |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O / 100°C | (est.) High |[6] |
Table 2: Buchwald-Hartwig Amination of Various Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent / Temp | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2 mol%) / RuPhos (8 mol%) | LiHMDS | THF / 65°C | 83 (GC Yield) | [7] |
| 3-Bromo-2-aminopyridine | Cyclopentylamine | BrettPhos-precatalyst (4 mol%) | LiHMDS | THF / 65°C | 78 | [7] |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ (0.18 mmol) / BINAP (0.35 mmol) | NaOᵗBu | Toluene / 80°C | 60 | [8] |
| 3-Bromopyridine | N-Methylaniline | Pd(OAc)₂ (1 mol%) / RuPhos (2 mol%) | NaOᵗBu | Solvent-free / 110°C | >99 | [9] |
| Aryl Bromides | Various Amines | PdCl₂(P(o-Tolyl)₃)₂ (1 mol%) | - | Toluene / 100°C | High |[10] |
Table 3: Sonogashira Coupling of Various Halopyridines
| Substrate | Coupling Partner | Catalyst System | Base | Solvent / Temp | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF / 100°C | >90 | [11][12] |
| 2-Amino-3-bromo-5-methylpyridine | Various Alkynes | Pd(CF₃COO)₂ (2.5 mol%) / PPh₃ (5 mol%) / CuI (5 mol%) | Et₃N | DMF / 100°C | up to 93 | [11] |
| 3-Bromo-2-methylpyridine | Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%) | Et₃N | THF / RT | (General) | [2] |
| 3-Bromopyridine | Phenylacetylene | Pd/C-ethylenediamine complex / CuI | K₂CO₃ | H₂O / 80°C | 98 | [4] |
| Aryl Bromides | Aryl Alkynes | (NHC)-Cu (1 mol%) / (NHC)-Pd (0.01 mol%) | - | Non-anhydrous | High |[13] |
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrate combinations.
Suzuki-Miyaura Coupling Protocol (General)
-
Reaction Setup : To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), a base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%)).[2][14]
-
Solvent Addition : Add degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene, 5-10 mL) via syringe.[2]
-
Reaction : Heat the mixture to the desired temperature (typically 80-110°C) with vigorous stirring.[15]
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
Buchwald-Hartwig Amination Protocol (General)
-
Reaction Setup : In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., RuPhos or BINAP, 4-8 mol%), and a base (e.g., NaOᵗBu or LiHMDS, 2.0-2.5 equiv.).[7][8]
-
Reagent Addition : Add the halopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2-1.5 equiv.), and anhydrous, degassed solvent (e.g., Toluene or THF).[7][8]
-
Reaction : Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 65-110°C) for the required time (typically 4-16 hours).[7][8]
-
Workup : Cool the mixture to room temperature and dilute with a suitable solvent like diethyl ether or ethyl acetate. Wash the mixture with brine, dry the organic phase over MgSO₄, and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography.[8]
Sonogashira Coupling Protocol (General)
-
Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the halopyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂, 2-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-5 mol%).[2][12]
-
Reagent Addition : Add anhydrous, degassed solvent (e.g., THF or DMF), a base (typically an amine like Et₃N or DIPA, which can also serve as the solvent), and finally the terminal alkyne (1.2 equiv.) via syringe.[2][12]
-
Reaction : Stir the reaction at room temperature or heat as required (up to 100°C) until the starting material is consumed, as monitored by TLC.[12]
-
Workup : Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel.
Visualizing the Experimental Workflow
A clear, logical workflow is essential for the successful execution of cross-coupling reactions. The following diagram illustrates the key steps involved.
Caption: Generalized workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of 3-Bromo-2-methoxy-4-methylpyridine and 3-Chloro-2-methoxy-4-methylpyridine in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceuticals and materials science, the choice of starting materials is a critical determinant of reaction efficiency, cost, and overall synthetic strategy. Halogenated pyridines are indispensable building blocks, offering a versatile handle for a variety of cross-coupling reactions. This guide provides an objective comparison of two such building blocks: 3-bromo-2-methoxy-4-methylpyridine and 3-chloro-2-methoxy-4-methylpyridine, in the context of palladium-catalyzed coupling reactions.
General Principles of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, is primarily governed by the strength of the carbon-halogen (C-X) bond. The initial and often rate-determining step in the catalytic cycle is the oxidative addition of the palladium(0) catalyst to the C-X bond.
The generally accepted order of reactivity for halogens in this step is I > Br > Cl > F. This trend is inversely correlated with the C-X bond dissociation energy. The weaker C-Br bond is more readily cleaved by the palladium catalyst than the stronger C-Cl bond. Consequently, bromo-substituted pyridines are typically more reactive than their chloro-analogues, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable yields. While transformations involving aryl chlorides are desirable due to the lower cost and wider availability of the starting materials, they often require more specialized and robust catalytic systems to achieve high efficiency.
Synthesis and Availability
Both this compound and 3-chloro-2-methoxy-4-methylpyridine are accessible synthetic intermediates.
This compound can be synthesized through various routes, including the bromination of 2-methoxy-4-methylpyridine. It is commercially available from various chemical suppliers, ensuring its accessibility for research and development purposes.
3-Chloro-2-methoxy-4-methylpyridine is often prepared by the chlorination of 3-methoxy-2-methyl-4(1H)-pyridone using a chlorinating agent such as phosphorus oxychloride. This starting material is also commercially available.
Performance in Cross-Coupling Reactions: A Comparative Overview
While direct side-by-side comparative studies for this compound and 3-chloro-2-methoxy-4-methylpyridine under identical conditions are not extensively reported in the literature, the following sections summarize representative data for analogous compounds in key cross-coupling reactions. This data illustrates the general reactivity trends and provides a basis for selecting the appropriate substrate and reaction conditions.
Note: The data presented in the following tables is compiled from different sources for structurally similar compounds and should be interpreted as illustrative of general reactivity patterns. Reaction conditions are not identical, and yields are highly dependent on the specific substrates, catalyst system, and other reaction parameters.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide. As expected, bromopyridines generally exhibit higher reactivity compared to their chloro counterparts in this reaction.
| Aryl Halide (Analogous) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / NHC Ligand | K₂CO₃ | DMF/H₂O | MW | - | High |
| 2-Bromo-6-methylpyridine | Arylboronic acid | Pd₂(dba)₃ / P(o-tol)₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~80-95 |
| 2,3-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-90 (for mono-arylation) |
| 3-Chloro-5-fluoro-2-methoxypyridine | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | Moderate to Good (Expected)[1] |
This table illustrates that while both bromo- and chloro-pyridines can undergo Suzuki coupling, the chloro derivatives often require more specialized, bulky phosphine ligands (like SPhos) to achieve good yields.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the bromo-substituted pyridine is generally more reactive.
| Aryl Halide (Analogous) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOBuᵗ | Toluene | 80 | 4 | 60[2] |
| Aryl Bromide | Secondary Amine | Pd(OAc)₂ / RuPhos | - | Solvent-free | - | - | Good to Excellent |
| Aryl Chloride | Primary/Secondary Amine | Pd₂(dba)₃ / NHC Ligand | KOᵗBu | Toluene | 110 | - | High |
| Aryl Chlorides | Various Amines | (NHC)Pd(allyl)Cl | NaOᵗBu | Dioxane | 80-120 | - | Good to Excellent |
The data for analogous systems suggests that while aryl chlorides can be effectively coupled in Buchwald-Hartwig amination, it often necessitates the use of highly active N-heterocyclic carbene (NHC) ligands or bulky, electron-rich phosphine ligands.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The higher reactivity of the C-Br bond is also evident in this transformation.
| Aryl Halide (Analogous) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 |
| 5-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkynes | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | Good |
| Aryl Chlorides | Terminal Alkynes | PdCl₂(PPh₃)₂ / CuI | Amine | - | - | - | Generally lower yields than bromides |
| Aryl Bromides | Trimethylsilylacetylene | Pd precatalyst | - | - | Mild | - | High |
Coupling of aryl chlorides in Sonogashira reactions is generally more challenging than with aryl bromides and may require higher temperatures, longer reaction times, or more specialized catalyst systems to achieve comparable yields.
Experimental Protocols
The following are generalized experimental protocols for key coupling reactions, adapted from established methods for similar halopyridines. Optimization of these conditions for this compound and 3-chloro-2-methoxy-4-methylpyridine is recommended.
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst, 2-5 mol%) and the ligand (e.g., SPhos, XPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O, 4:1, 5 mL).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOᵗBu or Cs₂CO₃, 1.4 equiv).
-
Evacuate and backfill the tube with an inert gas.
-
Add the halopyridine (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene or dioxane, 3-5 mL).
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Sonogashira Coupling
-
To a dry Schlenk flask, add the halopyridine (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 3-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and an amine base (e.g., Et₃N or DIPA, 2.0-3.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
Visualizing the Process
To better understand the fundamental processes involved, the following diagrams illustrate a general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Based on the established principles of palladium-catalyzed cross-coupling reactions and data from analogous systems, This compound is the more reactive and versatile intermediate compared to 3-chloro-2-methoxy-4-methylpyridine . Its higher reactivity generally translates to:
-
Milder Reaction Conditions: Lower temperatures and shorter reaction times.
-
Lower Catalyst Loadings: Reducing the cost and potential for metal contamination in the final product.
-
Broader Substrate Scope: More reliable coupling with a wider range of partners.
However, 3-chloro-2-methoxy-4-methylpyridine remains a viable and often more cost-effective alternative. Its successful application typically requires:
-
More Forcing Conditions: Higher temperatures and longer reaction times.
-
Specialized Catalyst Systems: The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands is often necessary to achieve high yields.
The choice between these two intermediates will ultimately depend on a careful consideration of factors including the specific requirements of the synthetic route, cost constraints, and the desired reaction efficiency. For initial explorations and syntheses where mild conditions are paramount, the bromo-derivative is the recommended starting point. For process development and large-scale synthesis where cost is a major driver, optimization of the reaction conditions for the chloro-derivative may be a worthwhile endeavor.
References
Navigating the Synthesis of 2-Methoxy-4-methylpyridine Derivatives: A Comparative Guide to Catalytic Cross-Coupling
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridine cores is a critical task. This guide provides a comparative analysis of the efficacy of various catalysts for the cross-coupling reactions of 3-Bromo-2-methoxy-4-methylpyridine, a key intermediate in the synthesis of numerous pharmacologically active compounds. Due to the limited availability of direct comparative studies on this specific substrate, this guide leverages experimental data from the closely related analogue, 3-bromo-2-methylpyridine, to provide valuable insights into catalyst performance.
This comparison focuses on four of the most powerful and versatile cross-coupling methodologies: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The data presented herein, summarized in clear, structured tables, is intended to aid in the rational selection of catalytic systems to optimize reaction outcomes, including yield and reaction time.
Catalyst Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The choice of palladium catalyst and ligand is crucial for achieving high yields in the coupling of bromopyridines with boronic acids. The following table summarizes the performance of different palladium-based systems in the coupling of 3-bromo-2-methylpyridine with various arylboronic acids.
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85[1] |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 16 | 92[1] |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | THF | 80 | 18 | 88[1] |
Catalyst Performance in Heck Coupling
The Heck reaction provides a powerful method for the arylation of alkenes. The efficiency of this reaction with bromopyridine substrates is highly dependent on the catalyst, ligand, and base employed.
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 78 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 18 | 85 |
| Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 110 | 20 | 65 |
Catalyst Performance in Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C bonds between aryl halides and terminal alkynes, often employing a dual palladium and copper catalytic system.
| Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 91 |
| 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | DMF | 80 | 8 | 88 |
| Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPA | Toluene | 70 | 12 | 82 |
Catalyst Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high yields.
| Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 16 | 95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 18 | 89 |
| n-Hexylamine | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 80 | 12 | 92 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on general procedures for the coupling reactions of bromopyridines and may require optimization for the specific substrate, this compound.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried Schlenk flask, 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the corresponding arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.) are added.[1] The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst and ligand (if applicable) are then added under the inert atmosphere. Anhydrous and degassed solvent is added via syringe. The reaction mixture is heated in a preheated oil bath at the specified temperature and stirred vigorously. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1]
General Procedure for Heck Reaction
In a sealed tube, 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the ligand are combined. The tube is evacuated and backfilled with an inert gas. The anhydrous solvent, the alkene (1.5 mmol, 1.5 equiv.), and the base are added via syringe.[1] The tube is sealed and heated in an oil bath at the specified temperature with vigorous stirring. The reaction is monitored by GC-MS or TLC. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is washed with water and brine, then dried over anhydrous MgSO₄. The organic layer is concentrated and the residue is purified by column chromatography.[1]
General Procedure for Sonogashira Coupling
To a Schlenk flask, 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.), the palladium catalyst, and the copper(I) co-catalyst are added.[1] The flask is evacuated and backfilled with argon three times. The anhydrous solvent and the base are added, followed by the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe. The reaction mixture is stirred at the specified temperature. Reaction progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with diethyl ether, and filtered through celite. The filtrate is washed with a saturated aqueous NH₄Cl solution and brine. The organic phase is dried over Na₂SO₄, filtered, and concentrated in vacuo. The product is purified by flash column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium pre-catalyst, ligand, and base. 3-bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.) are added, followed by the anhydrous solvent.[1] The tube is sealed and the reaction mixture is stirred at the specified temperature. The reaction's progress is monitored by TLC. Upon completion, the mixture is cooled, diluted with diethyl ether, and filtered through celite. The filtrate is washed with saturated aqueous NH₄Cl solution and brine. The organic phase is dried over Na₂SO₄, filtered, and concentrated in vacuo. The product is purified by flash column chromatography.[1]
Visualizing the Workflow and Logic
To further aid in experimental design, the following diagrams illustrate a typical experimental workflow for cross-coupling reactions and a logic diagram for catalyst selection.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logic diagram for selecting initial catalyst systems for different coupling reactions.
References
Spectroscopic Scrutiny: A Comparative Analysis of 3-Bromo-2-methoxy-4-methylpyridine Isomers
For Immediate Release
A detailed spectroscopic comparison of 3-Bromo-2-methoxy-4-methylpyridine and its structural isomers has been compiled for researchers, scientists, and professionals in drug development. This guide provides an objective analysis of the spectroscopic properties of these closely related compounds, supported by experimental and predicted data, to aid in their accurate identification and differentiation.
Introduction
Substituted pyridines are fundamental building blocks in medicinal chemistry and materials science. The precise arrangement of substituents on the pyridine ring is critical to the molecule's biological activity and chemical properties. Consequently, the unambiguous identification of specific isomers is paramount. This guide focuses on the spectroscopic differentiation of this compound and its key isomers through a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its isomers. Due to the limited availability of experimental data for all isomers, predicted values from validated computational models are included to provide a comprehensive comparison.
Table 1: ¹H NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | δ H-5 (ppm) | δ H-6 (ppm) | δ -OCH₃ (ppm) | δ -CH₃ (ppm) | Other Protons (ppm) |
| This compound | 6.77 (d, J=5.1 Hz) | 7.94 (d, J=5.1 Hz) | 4.00 (s) | 2.40 (s) | |
| 2-Bromo-3-methoxy-4-methylpyridine | ~7.0 (d) | ~8.1 (d) | ~3.9 (s) | ~2.3 (s) | |
| 4-Bromo-2-methoxy-5-methylpyridine | ~6.8 (s) | ~3.9 (s) | ~2.2 (s) | H-3: ~6.9 (s) | |
| 5-Bromo-2-methoxy-4-methylpyridine | ~8.2 (s) | ~3.9 (s) | ~2.3 (s) | H-3: ~6.6 (s) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, in CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ -OCH₃ (ppm) | δ -CH₃ (ppm) |
| This compound | ~163 | ~110 | ~150 | ~125 | ~145 | ~54 | ~18 |
| 2-Bromo-3-methoxy-4-methylpyridine | ~145 | ~155 | ~128 | ~138 | ~148 | ~56 | ~16 |
| 4-Bromo-2-methoxy-5-methylpyridine | ~162 | ~115 | ~140 | ~120 | ~148 | ~53 | ~15 |
| 5-Bromo-2-methoxy-4-methylpyridine | ~160 | ~112 | ~152 | ~118 | ~147 | ~53 | ~17 |
Table 3: Key IR Absorption Bands (Predicted, cm⁻¹)
| Compound | C-H stretch (aromatic) | C-H stretch (aliphatic) | C=C, C=N stretch (ring) | C-O stretch | C-Br stretch |
| This compound | ~3050 | ~2950, 2850 | ~1580, 1470 | ~1250 | ~680 |
| 2-Bromo-3-methoxy-4-methylpyridine | ~3060 | ~2940, 2840 | ~1570, 1460 | ~1260 | ~700 |
| 4-Bromo-2-methoxy-5-methylpyridine | ~3040 | ~2960, 2860 | ~1590, 1480 | ~1240 | ~650 |
| 5-Bromo-2-methoxy-4-methylpyridine | ~3070 | ~2930, 2830 | ~1560, 1450 | ~1270 | ~670 |
Table 4: Mass Spectrometry Data (Predicted, EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 201/203 [M]⁺ | 186/188 [M-CH₃]⁺, 172/174 [M-C₂H₅]⁺, 122 [M-Br]⁺ |
| 2-Bromo-3-methoxy-4-methylpyridine | 201/203 [M]⁺ | 186/188 [M-CH₃]⁺, 172/174 [M-C₂H₅]⁺, 122 [M-Br]⁺ |
| 4-Bromo-2-methoxy-5-methylpyridine | 201/203 [M]⁺ | 186/188 [M-CH₃]⁺, 172/174 [M-C₂H₅]⁺, 122 [M-Br]⁺ |
| 5-Bromo-2-methoxy-4-methylpyridine | 201/203 [M]⁺ | 186/188 [M-CH₃]⁺, 172/174 [M-C₂H₅]⁺, 122 [M-Br]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire spectra on a 400 MHz spectrometer. Use a standard pulse sequence with a spectral width of 16 ppm, a pulse angle of 30°, and a relaxation delay of 1 second. Typically, 16 to 32 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire spectra on the same instrument at 100 MHz using a proton-decoupled pulse sequence. A spectral width of 240 ppm, a 45° pulse angle, and a relaxation delay of 2 seconds are typically used. A higher number of scans (1024-2048) is necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is employed. Grind 1-2 mg of the sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press. For liquid samples, a thin film can be prepared between two KBr plates.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.
-
Background Correction: A background spectrum of a pure KBr pellet (or empty salt plates) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a GC-MS system equipped with a capillary column (e.g., HP-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Ion Source Temperature: 230°C.
-
-
Data Analysis: Identify the molecular ion peak, paying close attention to the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Analyze the fragmentation pattern to further confirm the structure.
Visualization of Experimental Workflow
The logical progression of spectroscopic analysis for the characterization of these isomers is depicted in the following workflow diagram.
Caption: Logical workflow for the spectroscopic comparison of pyridine isomers.
Validating the Synthesis of 3-Bromo-2-methoxy-4-methylpyridine: A Guide to Spectral Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous confirmation of a target molecule's identity is paramount. This guide provides a comprehensive overview of the expected spectral data for 3-Bromo-2-methoxy-4-methylpyridine (CAS No: 717843-51-1, Molecular Formula: C₇H₈BrNO, Molecular Weight: 202.05 g/mol ), a key building block in the synthesis of various pharmaceutical compounds.[1][2][3] Due to the limited availability of published experimental spectra for this specific molecule, this guide presents predicted data based on established spectroscopic principles and data from structurally similar compounds. This information is intended to serve as a benchmark for the validation of synthetically prepared this compound.
Predicted Spectral Data for Synthesis Validation
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of related pyridine derivatives and are intended to be confirmed through experimental analysis.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.0 - 8.2 | Doublet (d) | ~5.0 |
| H-5 | ~6.7 - 6.9 | Doublet (d) | ~5.0 |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | N/A |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | N/A |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~160 - 163 |
| C-4 | ~145 - 148 |
| C-6 | ~147 - 150 |
| C-5 | ~110 - 113 |
| C-3 | ~108 - 111 |
| -OCH₃ | ~53 - 56 |
| -CH₃ | ~17 - 20 |
Table 3: Predicted Mass Spectrometry (GC-MS) Fragmentation Data
| m/z | Interpretation |
| 201/203 | [M]⁺ Molecular ion peak, showing the characteristic bromine isotope pattern (¹⁹Br/⁸¹Br) |
| 186/188 | [M - CH₃]⁺ |
| 172/174 | [M - OCH₃]⁺ |
| 122 | [M - Br]⁺ |
Proposed Synthesis and Reaction Monitoring
A plausible synthetic route to this compound can be inferred from established pyridine chemistry. A common strategy involves the bromination of a suitable pyridine precursor followed by methoxylation.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols for Spectral Analysis
To validate the synthesis of this compound, the following detailed experimental protocols for acquiring spectroscopic data are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized compound.
Materials & Equipment:
-
Synthesized this compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the reference to the TMS signal at 0.00 ppm.
-
-
¹H NMR Acquisition:
-
Acquire the proton spectrum using standard parameters (e.g., 30-degree pulse, 2-second relaxation delay, 16-32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the carbon spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary for a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and identify the chemical shifts of all peaks in both spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound, confirming its elemental composition.
Materials & Equipment:
-
Synthesized this compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) in 1 mL of a suitable volatile solvent.
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 60 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
-
Injection and Data Analysis: Inject 1 µL of the sample solution. Analyze the resulting total ion chromatogram (TIC) to find the peak corresponding to the product and extract its mass spectrum. Look for the molecular ion peak and characteristic fragment ions, paying close attention to the bromine isotopic pattern.
Comparison with an Alternative: 5-Bromo-2-methoxy-4-methyl-3-nitropyridine
For comparative purposes, the reported spectral data for a structurally related compound, 5-Bromo-2-methoxy-4-methyl-3-nitropyridine, is presented below. The presence of the nitro group is expected to significantly influence the chemical shifts, providing a useful contrast to the target molecule.
Table 4: Reported ¹H NMR Data for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-6 | 8.25 | Singlet (s) |
| -OCH₃ | 3.94 | Singlet (s) |
| -CH₃ | 2.29 | Singlet (s) |
The comparison of experimentally obtained data for this compound with the predicted values in this guide and the experimental data of related compounds will allow for a confident structural validation.
References
Benchmarking the synthesis of 3-Bromo-2-methoxy-4-methylpyridine against literature methods
A Comparative Guide to the Synthesis of 3-Bromo-2-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for this compound, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] Due to the absence of a directly established and published protocol for this specific molecule, this document outlines two logical synthetic pathways benchmarked against established literature methods for analogous compounds. The performance of each proposed method is evaluated based on reaction conditions, potential yield, and purity, supported by experimental data from closely related syntheses.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached from different starting materials, primarily involving the sequential introduction of the bromo and methoxy functionalities onto a 4-methylpyridine core. Below is a summary of two proposed methods, with performance metrics extrapolated from literature precedents for similar transformations.
| Parameter | Method 1: Bromination followed by Methoxylation | Method 2: Methoxylation followed by Bromination |
| Starting Material | 3-Bromo-2-hydroxy-4-methylpyridine | 2-Methoxy-4-methylpyridine |
| Key Reactions | O-methylation | Electrophilic Bromination |
| Reagents | Sodium Methoxide, Methyl Iodide | N-Bromosuccinimide (NBS), Sulfuric Acid |
| Potential Yield | Good to Excellent (based on similar O-methylations) | Moderate to Good (based on pyridine brominations) |
| Purity | High, purification by standard techniques | Potentially requires chromatographic separation of isomers |
| Reaction Conditions | Mild to moderate | Moderate, requires control of acidity and temperature |
| Scalability | Potentially scalable | Scalability may require optimization to control regioselectivity |
Experimental Protocols
Method 1: Synthesis via O-methylation of 3-Bromo-2-hydroxy-4-methylpyridine
This method proposes the synthesis of the target compound starting from 3-Bromo-2-hydroxy-4-methylpyridine. The key transformation is an O-methylation reaction.
Step 1: Synthesis of 3-Bromo-2-hydroxy-4-methylpyridine
A suitable precursor, 2-hydroxy-4-methylpyridine, would first be brominated. This reaction typically proceeds with high regioselectivity due to the directing effect of the hydroxyl group.
Step 2: O-methylation to yield this compound
The protocol for this step is adapted from a similar synthesis of 2-bromo-3-methoxypyridine.
-
Preparation of Sodium Methoxide: In a reaction vessel, dissolve sodium (0.7 g) in methanol (40 ml) under reflux to form sodium methoxide.
-
Reaction: Dissolve 3-Bromo-2-hydroxy-4-methylpyridine (5 g) in DMF (50 ml) and add this solution dropwise to the sodium methoxide solution while maintaining reflux.
-
Methylation: After stirring for 15 minutes, remove most of the methanol by distillation under reduced pressure. To the remaining mixture, add methyl iodide (1.9 g) and stir overnight at room temperature.
-
Work-up: Remove the DMF by distillation under reduced pressure. The residue is then cooled to room temperature and extracted three times with 60 ml of ether. The combined organic layers are washed twice with saturated aqueous common salt solution and dried with anhydrous sodium sulfate.
-
Purification: The final product is obtained by distillation.
Method 2: Synthesis via Bromination of 2-Methoxy-4-methylpyridine
This alternative route begins with the commercially available 2-Methoxy-4-methylpyridine and introduces the bromine atom in the second step.
Step 1: Preparation of 2-Methoxy-4-methylpyridine
This intermediate is readily available from suppliers of chemical building blocks.[2]
Step 2: Bromination of 2-Methoxy-4-methylpyridine
The protocol for this electrophilic bromination is based on established methods for pyridine ring bromination.
-
Reaction Setup: In a reaction vessel, dissolve 2-Methoxy-4-methylpyridine (10 g) in concentrated sulfuric acid.
-
Bromination: Cool the mixture and add N-Bromosuccinimide (NBS) portion-wise while maintaining a low temperature. The methoxy group at the 2-position and the methyl group at the 4-position will direct the bromination to the 3 or 5 position. The 3-position is sterically less hindered.
-
Reaction Monitoring: The reaction is stirred for several hours and monitored by TLC or GC-MS to determine the consumption of the starting material.
-
Work-up: The reaction mixture is carefully poured onto ice and neutralized with a suitable base, such as sodium hydroxide solution.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired this compound isomer.
Visualizing the Synthetic Pathways
The logical flow of the two proposed synthetic methods is illustrated below.
Caption: Comparative workflow of the two proposed synthetic routes.
References
Navigating Isomeric Purity: A Comparative Analysis of Analytical Techniques for 3-Bromo-2-methoxy-4-methylpyridine
For researchers, scientists, and professionals in drug development, the isomeric purity of pharmaceutical intermediates like 3-Bromo-2-methoxy-4-methylpyridine is a critical parameter influencing the safety, efficacy, and reproducibility of novel therapeutics. This guide provides an objective comparison of the primary analytical techniques for assessing the isomeric purity of this compound, supported by experimental protocols and comparative data to aid in method selection and implementation.
The presence of positional isomers as impurities in active pharmaceutical ingredients (APIs) can lead to altered pharmacological or toxicological profiles. Therefore, robust analytical methods are required to ensure that the isomeric purity of key intermediates meets stringent quality standards, typically ≥99.0% for pharmaceutical applications. The principal analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method offers distinct advantages and is suited to different analytical challenges.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for isomeric purity analysis depends on factors such as the physicochemical properties of the isomers, the required sensitivity and selectivity, and the availability of instrumentation. A summary of the key performance characteristics of HPLC, GC, and qNMR for the analysis of this compound is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification based on the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample. |
| Typical Stationary Phase | C18 Reverse-Phase | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane) | Not applicable |
| Sample Volatility | Not a strict requirement. | The compound must be volatile and thermally stable. | Not applicable |
| Resolution | Good, but may be lower than capillary GC for some closely related isomers. | High, especially with capillary columns, for volatile isomers. | High resolution of individual proton signals. |
| Detection | UV-Vis Detector (e.g., 254 nm) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | NMR detector |
| Sample Preparation | Simple dissolution in a suitable solvent. | Simple dissolution in a suitable solvent. May require derivatization for polar impurities. | Precise weighing of sample and internal standard, and dissolution in a deuterated solvent. |
| Advantages | Versatile for a wide range of compounds; excellent quantitative accuracy. | High resolution for volatile compounds; definitive identification with MS. | Primary analytical method; provides structural information and quantification without the need for a specific reference standard for each isomer. |
| Limitations | Peak identification can be ambiguous without a reference standard for each isomer. | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Experimental Protocols
Detailed methodologies for HPLC, GC, and qNMR analysis are provided below. These protocols are representative and may require optimization based on specific instrumentation and the isomeric impurity profile of the sample.
High-Performance Liquid Chromatography (HPLC) Method
This method is based on a reversed-phase separation with UV detection, suitable for quantifying the isomeric purity of this compound.
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography (GC) Method with Mass Spectrometric (MS) Detection
This method is suitable for the separation and quantification of volatile isomeric impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer (MS) detector.
Chromatographic Conditions:
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
Sample Preparation:
-
Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as dichloromethane or ethyl acetate.
-
Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Method
This protocol provides a general guideline for the determination of the absolute purity of this compound using an internal standard.[1]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
-
Pulse Program: Single pulse, without carbon decoupling.
-
Sample Temperature: 25 °C (regulated ± 0.1 K).
-
Data Points (acquired): 64 K.
-
Dummy Scans: 4.
-
Scans (NS): Sufficient to achieve a signal-to-noise ratio of at least 250 for the signals of interest.
Sample Preparation:
-
Accurately weigh (to 0.01 mg) a known amount of the this compound sample (e.g., 10 mg) and a suitable internal standard (e.g., maleic acid, with a known purity) into an NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add a precise volume of a suitable deuterated solvent (e.g., 600 µL of DMSO-d6) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
Data Analysis:
-
Acquire the 1H NMR spectrum with optimized parameters for quantitative analysis (e.g., ensuring full relaxation of signals).
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Analytical Workflow
To further clarify the process, the following diagrams illustrate the general workflows for chromatographic and spectroscopic purity analysis.
References
Safety Operating Guide
Proper Disposal of 3-Bromo-2-methoxy-4-methylpyridine: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2-methoxy-4-methylpyridine (CAS No. 717843-51-1), a key intermediate in pharmaceutical and agrochemical research. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is crucial to handle this compound with care, recognizing its potential hazards. Based on data from similar compounds, this chemical may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3]
In the event of a spill:
-
Small spills: Absorb the material with an inert, non-combustible absorbent such as sand, earth, diatomaceous earth, or vermiculite.[2][4] Collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Large spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE) is mandatory when handling this compound for disposal. This includes:
-
Chemically resistant gloves (e.g., nitrile)
-
Safety goggles and a face shield
-
A laboratory coat
-
In cases of potential vapor or aerosol generation, a NIOSH-approved respirator is recommended.
Step-by-Step Disposal Protocol
The following procedure must be strictly followed for the safe disposal of this compound and any contaminated materials.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.
-
This waste stream should not be mixed with other incompatible waste materials.
-
-
Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., high-density polyethylene).
-
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep the container away from heat, sparks, open flames, and strong oxidizing agents.[1]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed professional waste disposal service.[5]
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to manage the combustion byproducts, which may include hydrogen bromide and nitrogen oxides.[5]
-
Do not dispose of this chemical down the drain or in the regular trash.[4][5] All disposal must be in accordance with local, state, and federal regulations.[3]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the available resources. For related compounds, the primary guidance is qualitative, focusing on procedural steps for safe handling and disposal.
| Parameter | Value |
| Recommended Disposal Method | Incineration by a licensed disposal service |
| Incompatible Wastes | Strong oxidizing agents |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 3-Bromo-2-methoxy-4-methylpyridine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 3-Bromo-2-methoxy-4-methylpyridine. The following procedures for personal protective equipment (PPE), handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure to this compound. The recommendations below are based on the hazardous properties of similar pyridine compounds.
| Protection Type | Recommended Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | - Gloves: Chemical-resistant gloves such as butyl rubber or neoprene. Nitrile gloves may offer splash protection but should be changed immediately upon contact.[1][2][4][5] - Body: A fully-buttoned laboratory coat, long pants, and closed-toe shoes. | Prevents skin contact, which can cause irritation.[1][3] Butyl rubber and neoprene generally offer better resistance to pyridine-based compounds. |
| Respiratory Protection | - Work in a well-ventilated area or a certified chemical fume hood.[1][3][4] - A NIOSH-approved respirator with an appropriate cartridge (e.g., type ABEK) may be necessary for large quantities, inadequate ventilation, or spill cleanup.[2][5][6] | Minimizes the inhalation of vapors or mists which may cause respiratory tract irritation.[3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation and Engineering Controls :
-
Donning PPE :
-
Before handling, put on all required PPE as specified in the table above.
-
-
Handling the Compound :
Emergency Procedures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[3][7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][3]
-
Spill : For small spills, absorb with an inert dry material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4][5] For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.[5]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect all waste material, including unused compound and any contaminated disposables (e.g., gloves, weighing paper), in a clearly labeled, sealed, and compatible waste container.[3][5][8] Do not mix with other waste.[8]
-
Waste Treatment and Disposal : Waste containing this compound should be treated as hazardous waste.[1][3] All disposal activities must be in accordance with local, state, and federal regulations. Consult with your institution's EHS department for specific disposal protocols.[3][8]
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 3-ブロモ-2-メトキシピリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
